Metoclopramide-d3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJBBZEZQICBI-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503914 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216522-89-2 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metoclopramide-d3: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metoclopramide-d3, a deuterated analog of Metoclopramide, and its principal application in research as an internal standard for quantitative bioanalysis. While specific, detailed protocols for the use of this compound are not extensively published, this document outlines the fundamental principles and provides a representative experimental framework based on established analytical methods for Metoclopramide.
Introduction to this compound
This compound is a stable isotope-labeled version of Metoclopramide, a commonly used antiemetic and prokinetic agent. The "d3" designation indicates that three hydrogen atoms in the methoxy (B1213986) group of the Metoclopramide molecule have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to Metoclopramide but has a higher molecular weight.
The primary and critical use of this compound in research is as an internal standard (IS) in analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.
Core Principle of Use:
The utility of a deuterated internal standard lies in its ability to mimic the analyte of interest (Metoclopramide) throughout the entire analytical process, from sample preparation to detection. Because this compound has nearly identical physicochemical properties to Metoclopramide, it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. However, due to its increased mass, it can be distinguished from the unlabeled drug by a mass spectrometer. This co-elution and differential mass detection allow for highly accurate and precise quantification of Metoclopramide in complex biological matrices such as plasma, serum, and urine, by correcting for any sample loss or variability during the analytical procedure.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.
| Property | Metoclopramide | This compound |
| Synonyms | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide[1] |
| CAS Number | 364-62-5 | 1216522-89-2[1] |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂[1] |
| Molecular Weight | 299.80 g/mol | 302.82 g/mol [1] |
| Appearance | White to off-white solid[1] | White to off-white solid[1] |
Representative Experimental Protocol: Quantification of Metoclopramide in Human Plasma using LC-MS/MS
The following protocol is a composite representation of established bioanalytical methods for Metoclopramide, adapted to illustrate the specific use of this compound as an internal standard.
Materials and Reagents
-
Metoclopramide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Human plasma (blank)
-
Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or organic solvents for liquid-liquid extraction like ethyl acetate or methyl tert-butyl ether)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 80% A, 20% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions (Illustrative)
The mass spectrometer would be operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Metoclopramide and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoclopramide | 300.1 | 227.1 |
| This compound | 303.1 | 230.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
Sample Preparation
-
Spiking: A known concentration of this compound internal standard working solution is added to all samples, including calibration standards, quality control samples, and unknown study samples.
-
Protein Precipitation (a common technique):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical method for Metoclopramide. The use of this compound ensures the robustness and reliability of these measurements.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound as an internal standard.
References
An In-depth Technical Guide to Metoclopramide-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Metoclopramide-d3. This deuterated analog of metoclopramide (B1676508) serves as a crucial internal standard for its quantification in various biological matrices.
Chemical Structure and Properties
This compound is a deuterated form of metoclopramide, a substituted benzamide (B126) with antiemetic and prokinetic properties. The deuterium (B1214612) labeling is typically on the methoxy (B1213986) group, which provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering its chemical properties.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide |
| CAS Number | 1216522-89-2[1] |
| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂[2] |
| Molecular Weight | 302.82 g/mol [2][3] |
| Appearance | White to off-white solid[2] |
Table 2: Physicochemical Properties of Metoclopramide (and its deuterated analog)
| Property | Value |
| Melting Point | 146.5-148 °C (Metoclopramide)[4] |
| Boiling Point | Not available |
| Solubility | This compound: Slightly soluble in chloroform (B151607) and methanol (B129727).[1] Metoclopramide HCl: Soluble in water and ethanol.[5] |
| pKa | 9.27 (Amine) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the use of a deuterated starting material, such as deuterated methyl iodide (CD₃I), to introduce the trideuteromethoxy group. A general synthetic approach is outlined below.
Workflow for the Synthesis of this compound:
Caption: General synthetic scheme for this compound.
Methodology:
-
Esterification: 4-Amino-5-chloro-2-hydroxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst, to yield methyl 4-amino-5-chloro-2-hydroxybenzoate.
-
Etherification: The hydroxyl group of the ester is then etherified using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base (e.g., sodium hydride) to form methyl 4-amino-5-chloro-2-(methoxy-d3)benzoate.
-
Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, yielding 4-amino-5-chloro-2-(methoxy-d3)benzoic acid.
-
Amide Coupling: Finally, the carboxylic acid is coupled with N,N-diethylethylenediamine using a suitable coupling agent (e.g., DCC, EDC) to form the final product, this compound.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound is primarily used as an internal standard for the accurate quantification of metoclopramide in biological samples. A typical LC-MS/MS method is described below.
Table 3: Typical LC-MS/MS Parameters for Metoclopramide Quantification
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Metoclopramide) | m/z 300.1 → 227.1 |
| MS/MS Transition (this compound) | m/z 303.1 → 230.1 |
Sample Preparation Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 1216522-89-2 | Axios Research [axios-research.com]
- 4. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Metoclopramide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metoclopramide-d3, a deuterated analog of the widely used antiemetic and prokinetic agent, Metoclopramide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the preparation and application of isotopically labeled compounds.
Introduction
Metoclopramide is a dopamine (B1211576) D2 receptor antagonist that is clinically used for the treatment of nausea and vomiting, as well as for disorders related to gastric motility.[1][2] Isotopic labeling, particularly with deuterium (B1214612), is a critical tool in drug discovery and development.[3] The incorporation of deuterium at specific positions in a drug molecule, such as the methoxy (B1213986) group of Metoclopramide to yield this compound, can offer several advantages. These include altered metabolic profiles, potentially leading to improved pharmacokinetic properties, and utility as an internal standard in quantitative bioanalytical assays.[4]
This guide outlines a plausible and technically sound synthetic route for this compound, provides detailed experimental protocols, summarizes key quantitative data, and includes mandatory visualizations to illustrate the synthetic workflow and the relevant biological pathway.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key step involves the introduction of a trideuteromethoxy (-OCD₃) group. A feasible synthetic strategy is outlined below, based on established chemical transformations.
Synthetic Scheme
The overall synthetic scheme for this compound is depicted below. The synthesis commences with the protection of the amino group of 4-amino-2-hydroxybenzoic acid, followed by esterification, chlorination, deuteromethylation of the phenolic hydroxyl group, amidation, and final deprotection to yield the target compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 4-Acetamido-2-hydroxybenzoic acid
To a stirred solution of 4-amino-2-hydroxybenzoic acid in acetic acid, an excess of acetic anhydride is added. The reaction mixture is heated at reflux for 2 hours. After cooling, the product is precipitated by the addition of water, filtered, washed with cold water, and dried to afford 4-acetamido-2-hydroxybenzoic acid.
Step 2: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
4-Acetamido-2-hydroxybenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 8 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.
Step 3: Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Methyl 4-acetamido-2-hydroxybenzoate is dissolved in a suitable solvent such as dichloromethane (B109758). The solution is cooled in an ice bath, and a solution of sulfuryl chloride in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to give the chlorinated product.
Step 4: Synthesis of Methyl 4-acetamido-5-chloro-2-(methoxy-d3)benzoate
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is dissolved in anhydrous acetone. Anhydrous potassium carbonate and iodomethane-d3 (B117434) (CD₃I) are added to the solution. The mixture is heated at reflux for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 5: Synthesis of 4-Acetamido-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide
A mixture of methyl 4-acetamido-5-chloro-2-(methoxy-d3)benzoate and an excess of N,N-diethylethylenediamine is heated at 120-130 °C for 6 hours. The excess amine is removed by distillation under reduced pressure. The residue is then purified to yield the amide intermediate.
Step 6: Synthesis of this compound
4-Acetamido-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide is suspended in dilute hydrochloric acid and heated at reflux for 3 hours. The solution is then cooled and neutralized with a sodium hydroxide (B78521) solution. The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-labeled counterpart.
Table 1: Physicochemical Properties
| Property | Metoclopramide | This compound |
| CAS Number | 364-62-5 | 1216522-89-2[5] |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂[5] |
| Molecular Weight | 299.80 g/mol | 302.82 g/mol [5] |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 147-148 °C | Not reported |
Table 2: Analytical Data (Typical)
| Analysis | Metoclopramide | This compound (Expected) |
| ¹H NMR (CDCl₃, δ) | ~7.9 (s, 1H), ~6.8 (s, 1H), ~6.2 (s, 1H), ~4.3 (br s, 2H), 3.85 (s, 3H), 3.5 (q, 2H), 2.6 (q, 4H), 1.1 (t, 6H) | ~7.9 (s, 1H), ~6.8 (s, 1H), ~6.2 (s, 1H), ~4.3 (br s, 2H), 3.5 (q, 2H), 2.6 (q, 4H), 1.1 (t, 6H) (Absence of signal at 3.85 ppm) |
| ¹³C NMR (CDCl₃, δ) | ~167, 158, 148, 134, 116, 112, 108, 98, 56, 52, 48, 38, 12 | ~167, 158, 148, 134, 116, 112, 108, 98, 55 (septet, J(C,D)), 52, 48, 38, 12 |
| Mass Spectrum (m/z) | 299 [M]⁺, 227, 184, 100, 86[6][7] | 302 [M]⁺, 230, 187, 100, 86 |
| Isotopic Purity | N/A | >98% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of an isotopically labeled compound like this compound.
Caption: General experimental workflow.
Signaling Pathway of Metoclopramide
Metoclopramide primarily acts as an antagonist at dopamine D2 receptors. The simplified signaling pathway is shown below.
Caption: Dopamine D2 receptor signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The outlined synthetic route is based on established chemical principles and offers a practical approach for obtaining this valuable deuterated compound. The provided experimental protocols, quantitative data, and visualizations serve as a comprehensive resource for researchers and professionals in drug development. The availability of this compound will facilitate advanced pharmacokinetic and metabolic studies, as well as serve as a reliable internal standard for bioanalytical applications, ultimately contributing to a deeper understanding of Metoclopramide's pharmacology.
References
The Unseen Anchor: A Technical Guide to Metoclopramide-d3 as an Internal Standard in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of metoclopramide-d3 as an internal standard in the quantitative bioanalysis of metoclopramide (B1676508). It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies.
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development. It provides critical data for establishing safety and efficacy profiles, determining optimal dosing regimens, and ensuring regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.
However, the inherent complexity of biological samples (e.g., plasma, urine) presents significant analytical challenges. Matrix effects, variability in sample preparation, and fluctuations in instrument performance can all introduce inaccuracies, compromising the integrity of the data. To mitigate these variables, the use of an appropriate internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most robust choice for quantitative bioanalysis.
This guide will elucidate the pharmacological mechanism of metoclopramide, detail the principles of using a deuterated internal standard, provide a comprehensive experimental protocol for a typical LC-MS/MS assay, and present the rationale through clear data and visualizations.
The Pharmacological Landscape of Metoclopramide
Metoclopramide is a widely used medication primarily for the management of nausea, vomiting, and gastroparesis.[1] Its therapeutic effects are mediated through a dual mechanism of action involving both the central and peripheral nervous systems.[2][3]
Central Action: Dopamine (B1211576) D2 Receptor Antagonism
In the brain, metoclopramide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ), an area that detects emetic signals in the blood.[3] By blocking D2 receptors in the CTZ, metoclopramide inhibits the signaling cascade that leads to the sensation of nausea and the vomiting reflex.
Peripheral Action: 5-HT4 Receptor Agonism and Dopamine D2 Receptor Antagonism
In the gastrointestinal (GI) tract, metoclopramide enhances motility through two primary mechanisms. It acts as a 5-HT4 receptor agonist, which promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the stomach and upper small intestine.[3][4] This prokinetic effect accelerates gastric emptying and intestinal transit. Additionally, by antagonizing dopamine D2 receptors in the GI tract, metoclopramide counteracts the inhibitory effects of dopamine on motility.[3]
Signaling Pathways of Metoclopramide
The following diagrams illustrate the key signaling pathways influenced by metoclopramide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Metoclopramide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Metoclopramide-d3, a deuterated isotopologue of Metoclopramide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound's characteristics and applications.
Introduction to this compound
Metoclopramide is a medication used to treat nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1][2] this compound is a stable, isotopically labeled version of Metoclopramide, where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms.[3][4] This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. The primary application of this compound is as an internal standard for the quantification of Metoclopramide in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[3] The use of deuterated compounds is crucial in pharmacokinetic and metabolic studies to accurately track the fate of a drug within a biological system.[5][6] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism, which is a key principle in the development of some deuterated drugs.[7][8]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, with data for the unlabeled Metoclopramide provided for comparison.
| Property | This compound | Metoclopramide |
| Formal Name | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide[3] | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[9] |
| CAS Number | 1216522-89-2[3][4][10] | 364-62-5[1] |
| Chemical Formula | C₁₄H₁₉D₃ClN₃O₂[3] | C₁₄H₂₂ClN₃O₂[1] |
| Molecular Weight | 302.8 g/mol [3] | 299.80 g/mol [1] |
| Appearance | Solid[3] | White crystalline powder |
| Melting Point | Not explicitly stated for d3, but for HCl salt: 145°C[11] | 147.3 °C[1] |
| Boiling Point | Not explicitly stated for d3, but for HCl salt: 418.7 °C at 760 mmHg[11] | Not available |
| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble[3] | Not available |
| Purity | ≥99% deuterated forms (d1-d3)[3] | Not applicable |
| SMILES | ClC1=CC(C(NCCN(CC)CC)=O)=C(OC([2H])([2H])[2H])C=C1N[3] | Clc1cc(c(OC)cc1N)C(=O)NCCN(CC)CC[1] |
| InChI | InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3[3][4] | InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)[1] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a general synthetic approach can be inferred from the synthesis of Metoclopramide and common deuterium labeling techniques.[6][12] The deuteration is typically introduced via a deuterated precursor.
General Synthetic Scheme:
-
Preparation of Deuterated Precursor: The synthesis would likely start with a precursor containing the methoxy group that will be deuterated. For instance, starting with a dihydroxybenzoic acid derivative, the hydroxyl group at the 2-position can be methylated using a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄).
-
Chlorination: The aromatic ring is then chlorinated, typically using a chlorinating agent like sulfuryl chloride or sodium hypochlorite.
-
Amidation: The carboxylic acid group is activated (e.g., by conversion to an acid chloride or using a coupling agent) and then reacted with N,N-diethylethylenediamine to form the final amide bond.
-
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Analytical Methodologies
1. Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
This protocol describes a general method for the quantification of Metoclopramide in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of the analyte).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Metoclopramide from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoclopramide: Q1 m/z 300.1 → Q3 m/z 227.1
-
This compound: Q1 m/z 303.1 → Q3 m/z 230.1
-
-
Data Analysis: The concentration of Metoclopramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
2. UV-Visible Spectroscopy for Bulk Analysis
A UV-Vis spectrophotometric method can be used for the determination of Metoclopramide in bulk or pharmaceutical formulations.
-
Solvent: 0.1 M Hydrochloric acid.[13]
-
Procedure:
-
Prepare a stock solution of this compound in the solvent.
-
Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[13]
-
Measure the absorbance of each solution at the maximum wavelength (λmax), which for Metoclopramide is around 270-273 nm.[13][14][15]
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of an unknown sample can be determined from its absorbance using the calibration curve.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the structure and isotopic labeling of this compound.
-
Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., Methanol-d4, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: The proton NMR spectrum will show the absence of the signal corresponding to the methoxy protons (which would be a singlet in the unlabeled compound), confirming the deuterium labeling. Other proton signals will be present.
-
¹³C NMR: The carbon spectrum will show the signal for the methoxy carbon, which may be a triplet due to coupling with deuterium.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used for complete structural elucidation and assignment of all proton and carbon signals.
-
Mandatory Visualizations
Caption: Experimental workflow for quantifying Metoclopramide using this compound.
Caption: Signaling pathways for Metoclopramide's antiemetic and prokinetic effects.
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1216522-89-2 | LGC Standards [lgcstandards.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 9. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - CAS - 1216522-89-2 | Axios Research [axios-research.com]
- 11. Page loading... [wap.guidechem.com]
- 12. hwb.gov.in [hwb.gov.in]
- 13. usa-journals.com [usa-journals.com]
- 14. researchgate.net [researchgate.net]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
An In-Depth Technical Guide to Metoclopramide-d3 (CAS Number: 1216522-89-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide-d3 is the deuterated analog of Metoclopramide (B1676508), a widely used pharmaceutical agent with prokinetic and antiemetic properties. This stable isotope-labeled compound serves as an invaluable tool in analytical and research settings, particularly in pharmacokinetic and bioequivalence studies where it is employed as an internal standard for the accurate quantification of Metoclopramide in biological matrices. Its chemical structure is identical to Metoclopramide, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methoxy (B1213986) group. This substitution results in a mass shift of +3 Da, allowing for its differentiation from the parent drug by mass spectrometry without significantly altering its chemical and physical properties.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below, alongside those of its non-deuterated counterpart for comparative analysis.
| Property | This compound | Metoclopramide |
| CAS Number | 1216522-89-2 | 364-62-5 |
| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂ | C₁₄H₂₂ClN₃O₂ |
| Molecular Weight | 302.82 g/mol | 299.80 g/mol |
| Synonyms | 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methoxy-d3)benzamide | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Appearance | White to Off-White Solid | White or almost white, crystalline powder |
| Solubility | Information not available | Very soluble in water, freely soluble in alcohol |
Mechanism of Action and Signaling Pathways
This compound is expected to have the same mechanism of action as Metoclopramide. Metoclopramide's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors in both the central and peripheral nervous systems. Its primary actions include:
-
Dopamine (B1211576) D2 Receptor Antagonism: Metoclopramide blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area involved in the vomiting reflex. This action underlies its potent antiemetic effects. In the gastrointestinal tract, dopamine normally inhibits motility; by antagonizing D2 receptors, metoclopramide enhances gastric emptying and intestinal transit.
-
Serotonin 5-HT3 Receptor Antagonism: At higher doses, metoclopramide also exhibits antagonist activity at 5-HT3 receptors, contributing to its antiemetic properties.
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors in the enteric nervous system. This agonism facilitates the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal smooth muscle contraction, thereby enhancing motility.
Below are diagrams illustrating the key signaling pathways influenced by Metoclopramide.
Stability and Storage of Metoclopramide-d3: A Technical Guide
Disclaimer: Publicly available, in-depth stability studies specifically for Metoclopramide-d3 are limited. This guide synthesizes data from studies on Metoclopramide (B1676508) Hydrochloride (HCl), the non-deuterated analogue. Given that the deuterium (B1214612) labeling in this compound is on the methoxy (B1213986) group—a site not identified as a primary point of degradation in most pathways—the stability profile of the deuterated compound is expected to be very similar to that of Metoclopramide HCl. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of Metoclopramide, a substituted benzamide (B126) that acts as a dopamine (B1211576) D2 receptor antagonist. It is widely used as an internal standard in pharmacokinetic and bioequivalence studies of Metoclopramide. Understanding the stability and optimal storage conditions of this compound is crucial for ensuring the accuracy and reliability of analytical measurements. This technical guide provides a comprehensive overview of the stability of Metoclopramide, with a focus on its degradation under various stress conditions and recommended storage practices.
Recommended Storage Conditions
For long-term storage, this compound should be stored as a solid in a refrigerator at 2-8°C or frozen at -20°C.[1][2] It is important to protect the compound from light.[3][4][5][6]
Stability Profile
The stability of Metoclopramide has been investigated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. These studies help in identifying potential degradation products and establishing stability-indicating analytical methods.
Summary of Forced Degradation Studies on Metoclopramide
The following tables summarize the quantitative data from forced degradation studies performed on Metoclopramide HCl.
Table 1: Hydrolytic Degradation of Metoclopramide HCl
| Condition | Temperature | Duration | Degradation (%) | Reference |
| 0.1 M HCl | 80°C | 2 hours | ~15% | [7] |
| 0.1 M NaOH | 80°C | 4 hours | ~12% | [7] |
| pH 7 | Sunlight | - | Faster degradation than at pH 11 | [3] |
Table 2: Oxidative Degradation of Metoclopramide HCl
| Condition | Temperature | Duration | Degradation (%) | Reference |
| 30% H₂O₂ | Room Temp | 24 hours | ~20% | [7] |
Table 3: Photodegradation of Metoclopramide
| Condition | Duration | Degradation (%) | Reference |
| 254 nm UV irradiation | 15 min | 15% | [4] |
| 254 nm UV irradiation | 180 min | 64% | [4] |
Table 4: Thermal Degradation of Metoclopramide HCl
| Condition | Temperature | Duration | Degradation (%) | Reference |
| Solid State | 100°C | 24 hours | Minimal | [8] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical procedure for conducting forced degradation studies on Metoclopramide.
-
Preparation of Stock Solution: Prepare a stock solution of Metoclopramide HCl in methanol (B129727) or a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 80°C for a specified duration (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 80°C for a specified duration (e.g., 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for 24 hours.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method.
Stability-Indicating UPLC Method
This section describes a validated UPLC method for the determination of Metoclopramide and its degradation products.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: 0.1% ortho-phosphoric acid: Acetonitrile (86:14 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 27°C
-
Injection Volume: 0.5 µL
-
Detection Wavelength: 213 nm
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation Study of this compound.
Proposed Photodegradation Pathway of Metoclopramide
Caption: Key Pathways in the Photodegradation of Metoclopramide.[3][4]
Conclusion
This compound, like its non-deuterated counterpart, is susceptible to degradation under various stress conditions, particularly photolysis. For optimal stability, it should be stored in a refrigerator or freezer and protected from light. The provided experimental protocols and degradation pathways, derived from studies on Metoclopramide HCl, serve as a valuable resource for researchers working with this compound, enabling the development of robust analytical methods and ensuring the integrity of experimental results. Further studies specifically on this compound would be beneficial to confirm these findings and explore any potential isotopic effects on its stability.
References
- 1. researchgate.net [researchgate.net]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. eijppr.com [eijppr.com]
- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Deuterated Metoclopramide: A Technical Guide to Potential Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely prescribed medication for the management of nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1] Its therapeutic effects are primarily mediated through the antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors, as well as agonism of serotonin 5-HT4 receptors.[1][2][3] Despite its clinical efficacy, the use of metoclopramide can be limited by side effects, including the risk of tardive dyskinesia, a potentially irreversible movement disorder.[4] This has prompted interest in developing novel formulations and derivatives of metoclopramide with improved safety and pharmacokinetic profiles.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug discovery to enhance the metabolic stability and safety of therapeutic agents.[5][6] By slowing down the rate of metabolic breakdown at specific sites in a molecule, deuteration can lead to a more predictable pharmacokinetic profile, potentially reducing the formation of toxic metabolites and improving the overall therapeutic index of a drug.[6][7]
This technical guide explores the rationale and potential design of exploratory studies for a deuterated version of metoclopramide. While, to date, no specific preclinical or clinical studies on deuterated metoclopramide have been published, this document will provide a comprehensive overview of the known pharmacology and pharmacokinetics of standard metoclopramide, propose a scientific basis for the development of a deuterated analog, and outline hypothetical experimental protocols and workflows to guide future research in this area.
Core Concepts: Mechanism of Action and Rationale for Deuteration
Metoclopramide's multifaceted mechanism of action involves interactions with several key receptors in the central and peripheral nervous systems. Its antiemetic properties are largely attributed to the blockade of D2 receptors in the chemoreceptor trigger zone of the brain.[3][8] Additionally, its prokinetic effects on the gastrointestinal tract are mediated through 5-HT4 receptor agonism, which enhances acetylcholine (B1216132) release and promotes gastric emptying.[3][8] At higher doses, metoclopramide also exhibits 5-HT3 receptor antagonism, further contributing to its antiemetic effects.[1]
The metabolism of metoclopramide is primarily carried out by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[9][10][11] Key metabolic pathways include N-deethylation and N-hydroxylation.[11][12] The variability in CYP2D6 activity among individuals can lead to significant differences in metoclopramide exposure and may be linked to the risk of adverse effects.[10]
The primary rationale for developing a deuterated version of metoclopramide is to selectively slow down its metabolism by CYP2D6. By replacing the hydrogen atoms on the N-ethyl groups with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, is more resistant to enzymatic cleavage. This "kinetic isotope effect" could lead to:
-
Reduced Rate of Metabolism: Slower N-deethylation could result in a longer half-life and more sustained plasma concentrations of the parent drug.
-
Altered Metabolite Profile: A reduction in the formation of the N-des-ethyl metabolite could potentially alter the overall safety profile of the drug.
-
More Predictable Pharmacokinetics: By minimizing the impact of CYP2D6 polymorphisms, deuteration could lead to more consistent drug exposure across different patient populations.
These potential advantages provide a strong impetus for the initiation of exploratory studies into deuterated metoclopramide.
Signaling Pathways of Metoclopramide
Pharmacokinetic Profile of Standard Metoclopramide
A thorough understanding of the pharmacokinetics of standard metoclopramide is essential for designing and interpreting studies on a deuterated analog. The following table summarizes key pharmacokinetic parameters gathered from various studies.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 32% to 100% (variable due to first-pass metabolism) | [13] |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [14] |
| Elimination Half-Life | 5 to 6 hours (dose-dependent) | [2] |
| Volume of Distribution (Vd) | Approximately 3.5 L/kg | [14] |
| Primary Metabolism | Hepatic, mainly by CYP2D6 | [9][10][11] |
| Metabolic Pathways | N-deethylation, N-hydroxylation, N-O-glucuronidation, N-sulfation, oxidative deamination | [3][11][12] |
| Excretion | 70% to 85% in urine (20-30% as unchanged drug), 2% in feces | [2] |
Hypothetical Experimental Protocols for Deuterated Metoclopramide
The following sections outline a hypothetical experimental workflow and a detailed in vitro protocol for the initial evaluation of a deuterated metoclopramide candidate.
Proposed Experimental Workflow for Preclinical Evaluation
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To compare the rate of metabolism of deuterated metoclopramide with that of non-deuterated metoclopramide in human liver microsomes.
Materials:
-
Deuterated Metoclopramide (Test Article)
-
Metoclopramide (Control)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) with Internal Standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test or control compound to achieve the desired final concentrations (e.g., 1 µM compound, 0.5 mg/mL HLM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
The LC-MS/MS method should be optimized for the detection of both deuterated and non-deuterated metoclopramide.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
-
Compare the metabolic stability of the two compounds.
-
Conclusion and Future Directions
The development of a deuterated version of metoclopramide represents a promising avenue for improving the safety and pharmacokinetic properties of this widely used therapeutic agent. By leveraging the kinetic isotope effect to slow down its metabolism, particularly via the polymorphic CYP2D6 enzyme, a deuterated analog has the potential to offer a more consistent and predictable clinical response with a reduced risk of adverse effects.
The hypothetical experimental workflow and protocols outlined in this technical guide provide a roadmap for the initial preclinical evaluation of such a candidate. Successful outcomes from these in vitro and early in vivo studies would provide a strong rationale for advancing a deuterated metoclopramide molecule into formal preclinical development and, ultimately, clinical trials. Future research should focus on the synthesis of selectively deuterated metoclopramide analogs and their rigorous evaluation using the principles and methodologies described herein. This approach holds the potential to deliver a valuable new therapeutic option for patients with gastrointestinal motility disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Metoclopramide - Wikipedia [en.wikipedia.org]
- 3. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 8. METOCLOPRAMIDE IN TARDIVE DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A03FA01 - Metoclopramide [drugs-porphyria.org]
- 10. medscape.com [medscape.com]
- 11. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Metoclopramide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Metoclopramide-d3. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is essential for its use in research and drug development, particularly in pharmacokinetic and metabolism studies where it serves as an internal standard.
Understanding the Core Data of a this compound Certificate of Analysis
A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch of the material. Below are tables summarizing the typical quantitative data you will find, followed by a detailed explanation of each test.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification | Example Result |
| Product Name | This compound | This compound |
| CAS Number | 1216522-89-2 | 1216522-89-2 |
| Molecular Formula | C₁₄H₁₉D₃ClN₃O₂ | C₁₄H₁₉D₃ClN₃O₂ |
| Molecular Weight | 302.81 g/mol | 302.81 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Conforms |
| Storage Condition | -20°C, protect from light | Conforms |
Table 2: Purity and Identity
| Analytical Test | Method | Specification | Example Result |
| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to structure | Conforms |
| Isotopic Enrichment | Mass Spectrometry | ≥98% | 99.2% Deuterated |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.2% |
| Residue on Ignition | USP <281> | ≤0.1% | 0.05% |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the typical experimental protocols used to generate the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated Metoclopramide and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical isocratic condition could be a 50:50 (v/v) mixture of acetonitrile and a buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 273 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining the extent of deuterium (B1214612) incorporation.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan mode to observe the molecular ion peak. The expected [M+H]⁺ ion for this compound is m/z 303.8.
-
Procedure for Isotopic Enrichment:
-
The relative intensities of the molecular ion peaks for the deuterated ([M+H]⁺) and any remaining non-deuterated ([M-d3+H]⁺) species are measured.
-
The isotopic enrichment is calculated as the percentage of the deuterated species relative to the sum of both deuterated and non-deuterated species.
-
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A common fragmentation of Metoclopramide involves the loss of the diethylaminoethyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as methanol-d4 (B120146) or DMSO-d6.
-
Procedure: A sample of this compound is dissolved in the NMR solvent, and the ¹H NMR spectrum is acquired.
-
Interpretation: The spectrum is compared to the known spectrum of non-deuterated Metoclopramide. For this compound, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) at approximately 3.9 ppm should be absent or significantly reduced, confirming the successful incorporation of the three deuterium atoms at this position. All other proton signals should be present and consistent with the expected structure.
Visualizing the Quality Control Workflow and Analytical Logic
To better understand the process of quality control for this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical tests.
By carefully reviewing each section of the Certificate of Analysis and understanding the underlying methodologies, researchers and drug development professionals can confidently assess the quality and suitability of this compound for their specific applications. This ensures the integrity and reliability of the data generated in their studies.
The Core Utility of Stable Isotope Labeled Metoclopramide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental applications of stable isotope labeled (SIL) metoclopramide (B1676508). Primarily utilized as an internal standard in bioanalytical quantification, its role extends into the nuanced study of the drug's metabolic fate. This document details the experimental protocols for its principal applications, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers in drug development and metabolism.
Quantitative Bioanalysis: The Gold Standard Internal Standard
The most prevalent application of stable isotope labeled metoclopramide, typically deuterated (e.g., metoclopramide-d6), is as an internal standard (IS) for the accurate quantification of metoclopramide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, ensuring high precision and accuracy in pharmacokinetic and bioequivalence studies.
Data Presentation: LC-MS/MS Parameters for Metoclopramide Quantification
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of metoclopramide in human plasma, utilizing a stable isotope labeled internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Metoclopramide | 299.8 | 226.9 | Positive |
| Metoclopramide-d6 (IS) | 305.8 | 232.9 | Positive |
Note: The exact m/z values may vary slightly depending on the specific deuterated standard used.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Mean Extraction Recovery | 88% - 91% |
| Inter-day Coefficient of Variation (CV) | ≤ 12.0% |
| Retention Time of Metoclopramide | ~1.4 minutes |
| Retention Time of Internal Standard | ~1.4 minutes |
Experimental Protocol: Quantification of Metoclopramide in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the analysis of metoclopramide in human plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add a known concentration of metoclopramide-d6 as the internal standard.
-
Add 5 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex mix for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18).
-
Mobile Phase: A mixture of 0.4% formic acid in water and acetonitrile (B52724) (e.g., 20:80, v/v).
-
Flow Rate: 0.25 mL/minute.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Metoclopramide: m/z 299.8 → 226.9
-
Metoclopramide-d6 (IS): m/z 305.8 → 232.9
-
-
Gas Temperatures and Pressures: Optimized for the specific instrument.
4. Data Analysis:
-
The concentration of metoclopramide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualization: Bioanalytical Workflow
Elucidation of Metabolic Pathways
Stable isotope labeling is a powerful tool for identifying and confirming the structure of drug metabolites. By administering a labeled version of the drug, metabolites can be readily distinguished from endogenous compounds in complex biological matrices. The mass shift corresponding to the isotopic label provides a clear signature for drug-related material.
Metoclopramide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1] Several metabolites have been identified in both in vivo and in vitro studies.[2]
Major Metabolic Transformations of Metoclopramide:
-
N-de-ethylation: Removal of one or both ethyl groups from the diethylaminoethyl side chain.
-
Hydroxylation: Addition of a hydroxyl group, typically on the aromatic ring.
-
N-oxidation: Oxidation of the nitrogen atom.
-
Conjugation: Formation of glucuronide and sulfate (B86663) conjugates.
Visualization: Metoclopramide Metabolic Pathway
Advanced Applications and Future Directions
While the use of SIL-metoclopramide as an internal standard is well-established, its application as a tracer in clinical and preclinical studies represents a significant area for further research. Such studies could provide deeper insights into the drug's disposition and factors influencing its variability.
-
Pharmacokinetic Studies: Co-administration of a therapeutic dose of unlabeled metoclopramide with a microdose of its labeled counterpart can allow for the precise determination of absolute bioavailability and clearance in a single study, reducing inter-individual variability.
-
Metabolite Quantification: Stable isotope dilution assays, where a labeled version of a metabolite is used as an internal standard, can be developed for the accurate quantification of metoclopramide's metabolites. This is crucial for understanding the potential contribution of metabolites to the drug's overall pharmacological and toxicological profile.
-
Drug-Drug Interaction Studies: Labeled metoclopramide can be used as a probe to investigate the impact of co-administered drugs on its metabolism by CYP2D6.
-
Pharmacogenomic Research: The influence of CYP2D6 genetic polymorphisms on the metabolism of metoclopramide can be precisely assessed using a labeled tracer, helping to explain inter-individual differences in drug response and adverse effects.
The methodologies for these advanced applications are well-documented in the broader field of drug metabolism and pharmacokinetics. However, specific, detailed protocols for metoclopramide in these contexts are not extensively published, representing an opportunity for future research to further elucidate the clinical pharmacology of this widely used drug.
References
Methodological & Application
Application Note and Protocol for the Quantification of Metoclopramide in Human Plasma using Metoclopramide-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate quantification of metoclopramide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as Metoclopramide-d3, is best practice to ensure the accuracy and precision of the method by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the determination of metoclopramide in human plasma using this compound as an internal standard.
Deuterated internal standards are ideal for LC-MS/MS analysis as they share near-identical physicochemical properties with the analyte, leading to similar chromatographic behavior and ionization efficiency. This co-elution helps to mitigate matrix effects, a common source of variability in bioanalytical methods.
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of metoclopramide in human plasma.
Materials and Reagents
-
Metoclopramide hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of metoclopramide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the metoclopramide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.
-
Add 100 µL of plasma to the respective tubes.
-
Spike 10 µL of the appropriate metoclopramide working standard solution to the calibration and QC samples. Add 10 µL of the 50:50 acetonitrile/water mixture to the unknown samples.
-
Add 20 µL of the this compound internal standard working solution to all tubes.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metoclopramide) | m/z 300.1 → 227.0 |
| MRM Transition (this compound) | m/z 303.1 → 230.0 |
| Collision Energy | Optimized for maximum signal intensity (typically 15-25 eV) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for metoclopramide, based on data from similar published methods.[1][2][3][4]
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | 1/x² weighted linear regression |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 1.5 | < 10% | < 10% | ± 15% |
| Medium QC | 75 | < 10% | < 10% | ± 15% |
| High QC | 150 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Metoclopramide | > 85% | < 15% |
| This compound | > 85% | < 15% |
Visualization
Bioanalytical Method Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of metoclopramide in plasma.
Caption: Workflow for Metoclopramide Analysis.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of metoclopramide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The detailed protocol and expected performance characteristics will aid researchers in the successful implementation and validation of this bioanalytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Metoclopramide using Metoclopramide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate quantification of metoclopramide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of metoclopramide in plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Metoclopramide-d3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Metoclopramide hydrochloride (purity ≥ 98%)
-
This compound (isotopic purity ≥ 99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve metoclopramide hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the metoclopramide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Sample Preparation
The following diagram outlines the sample preparation workflow:
Caption: Workflow for plasma sample preparation.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with 10% B, hold for 0.5 min.
-
Linearly increase to 90% B over 2.5 min.
-
Hold at 90% B for 1 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 1.9 min.
-
-
Total Run Time: 6 minutes.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metoclopramide: 299.8 → 226.9 m/z[1].
-
This compound: 303.1 → 227.1 m/z (Predicted, based on the addition of 3 daltons to the parent mass and a similar fragmentation pattern).
-
-
Collision Energy: Optimized for maximum signal intensity (typically 15-25 eV).
-
Source Temperature: 350 °C.
Data Analysis and Quantification
The quantification of metoclopramide is based on the ratio of the peak area of the analyte to that of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of metoclopramide in the unknown samples is then determined from this calibration curve.
The following diagram illustrates the logical relationship in the quantification process:
Caption: Quantification logic for metoclopramide analysis.
Method Validation Summary
The described method should be validated according to the regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and their acceptance criteria.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL[1] |
Table 2: Accuracy and Precision (Intra-day)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 | 2.95 | 98.3 | 4.5 |
| 50 | 51.2 | 102.4 | 3.1 |
| 400 | 395.6 | 98.9 | 2.8 |
Table 3: Accuracy and Precision (Inter-day)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 | 3.05 | 101.7 | 5.2 |
| 50 | 49.1 | 98.2 | 4.3 |
| 400 | 408.8 | 102.2 | 3.5 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Metoclopramide | 85 - 95 | 90 - 110 |
| This compound | 88 - 98 | 92 - 108 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of metoclopramide in plasma using an LC-MS/MS method with this compound as the internal standard. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in pharmaceutical research and clinical settings. The use of a deuterated internal standard ensures the highest level of accuracy and precision in the analytical results.
References
Application Notes and Protocols for Metoclopramide-d3 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Metoclopramide-d3 from plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories for the quantitative analysis of drugs and their metabolites. This compound, a stable isotope-labeled version of Metoclopramide, is the recommended internal standard for these assays to ensure accuracy and precision.
Introduction to Sample Preparation Techniques
The accurate quantification of therapeutic drugs in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and lead to inaccurate results. The choice of sample preparation technique depends on the analyte's physicochemical properties, the required limit of quantification, and the desired sample throughput.
Metoclopramide is a basic drug, a characteristic that is leveraged in the development of effective extraction protocols. This document outlines three common and effective techniques for the preparation of plasma samples containing this compound prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical performance data for the three sample preparation techniques discussed. These values are indicative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >80[1] | 67.8 - 91[2] | >80 |
| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS sensitivity | 0.3 - 0.78 ng/mL[3] | Method dependent, can be very low |
| Matrix Effects | Can be significant | Moderate | Minimal |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a fast and straightforward method for removing the bulk of proteins from plasma samples. It is particularly useful for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitation solvent.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a working solution of this compound.
-
Add 300 µL of cold acetonitrile (ACN).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. For basic compounds like Metoclopramide, the plasma is typically alkalinized to ensure the analyte is in its neutral, more organic-soluble form.
Protocol:
-
To 500 µL of plasma sample in a glass tube, add a working solution of this compound.
-
Add 100 µL of 1 M Sodium Hydroxide (B78521) (NaOH) to basify the plasma (pH > 9).
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, tert-butyl methyl ether, or dichloromethane).[3][4]
-
Vortex the mixture for 1 minute to facilitate the extraction of Metoclopramide into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE, resulting in cleaner extracts and reduced matrix effects. For Metoclopramide, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended. The following is a generic protocol using a mixed-mode cation exchange SPE cartridge.
Protocol:
-
Pre-treat Plasma: To 500 µL of plasma, add a working solution of this compound. Acidify the sample by adding 500 µL of 4% phosphoric acid.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elute: Elute the this compound and Metoclopramide with 1 mL of 5% ammonium (B1175870) hydroxide in methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Conclusion
The choice of sample preparation method for this compound in plasma is a critical decision that impacts the quality and reliability of bioanalytical data. Protein precipitation offers a rapid and simple approach suitable for high-throughput environments, though it may be susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample than PPT and is a cost-effective method. Solid-phase extraction offers the most thorough sample cleanup, minimizing matrix effects and often leading to the lowest limits of quantification, but at a higher cost and with more complex method development. The selection of the most appropriate technique should be based on the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. The use of this compound as an internal standard is strongly recommended for all methods to correct for any variability during the sample preparation and analytical process.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Oasis 2x4 SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Metoclopramide-d3 in Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely used medication for the treatment of nausea, vomiting, and gastroparesis.[1][2] To ensure its safety and efficacy, thorough pharmacokinetic (PK) and bioavailability studies are essential. The use of a stable isotope-labeled internal standard, such as Metoclopramide-d3, is critical for the accurate and precise quantification of Metoclopramide in biological matrices during these studies. This document provides detailed application notes and experimental protocols for the utilization of this compound in such research.
This compound, a deuterated analog of Metoclopramide, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical and physical properties are nearly identical to Metoclopramide, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled drug by the mass spectrometer, enabling reliable quantification.
Pharmacokinetic Profile of Metoclopramide
Understanding the pharmacokinetic properties of Metoclopramide is fundamental for designing and interpreting bioavailability studies.
Absorption and Bioavailability
Metoclopramide is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1][3] However, it undergoes variable first-pass metabolism, leading to a wide range of oral bioavailability, reported to be between 32% and 100%.[4][5]
Distribution
Metoclopramide exhibits a large volume of distribution, approximately 3.5 L/kg, indicating extensive distribution into tissues.[3] It is not extensively bound to plasma proteins (about 30%).[3]
Metabolism
The metabolism of Metoclopramide is primarily hepatic, involving N-4 sulphate conjugation and oxidation via the cytochrome P450 system, particularly the CYP2D6 isoform.[4][6]
Elimination
The elimination half-life of Metoclopramide is approximately 5 to 6 hours in individuals with normal renal function.[3] About 85% of an orally administered dose is excreted in the urine within 72 hours, with about half as unchanged drug and the rest as conjugates.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Metoclopramide from various studies.
Table 1: Pharmacokinetic Parameters of Metoclopramide in Healthy Adults
| Parameter | Value | Reference |
| Oral Bioavailability | 32% - 100% | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [3] |
| Elimination Half-Life (t½) | 5 - 6 hours | [3] |
| Volume of Distribution (Vd) | ~3.5 L/kg | [3] |
| Plasma Protein Binding | ~30% | [3] |
| Total Body Clearance | 0.31 - 0.69 L/kg/h |
Table 2: LC-MS/MS Method Validation Parameters for Metoclopramide Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL | [6] |
| Intra- and Inter-day Precision (%CV) | ≤ 12.0% | [6] |
| Accuracy (% Bias) | ≤ 6.0% | [6] |
| Mean Extraction Recovery | 88% - 91% | [6] |
Experimental Protocols
The following protocols detail the methodology for a typical pharmacokinetic study of Metoclopramide using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Objective: To prepare accurate solutions of Metoclopramide and this compound for the generation of a calibration curve and for quality control purposes.
Materials:
-
Metoclopramide reference standard
-
This compound (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Human plasma (drug-free)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metoclopramide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Metoclopramide by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.
-
-
Calibration Standards (CS):
-
Spike appropriate volumes of the Metoclopramide working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma (e.g., 1.5, 40, and 80 ng/mL). These should be prepared from a separate weighing of the reference standard.
-
Sample Preparation: Liquid-Liquid Extraction
Objective: To extract Metoclopramide and this compound from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma samples (CS, QC, and study samples)
-
This compound working solution (100 ng/mL)
-
Tert-butyl methyl ether (extraction solvent)
-
Acetonitrile (reconstitution solvent)
Procedure:
-
Pipette 1 mL of each plasma sample into a clean polypropylene (B1209903) tube.
-
Add a specific volume (e.g., 25 µL) of the this compound working solution (100 ng/mL) to all samples except the blank.
-
Vortex mix for 30 seconds.
-
Add 5 mL of tert-butyl methyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Vortex mix and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Objective: To quantify the concentration of Metoclopramide in the extracted samples using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.4% formic acid in water (e.g., 80:20, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Metoclopramide | m/z 299.8 → 226.9 |
| This compound | m/z 302.8 → 229.9 (example transition, actual may vary based on deuteration pattern) |
Data Analysis:
-
The peak area ratio of Metoclopramide to this compound is used for quantification.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
The concentrations of Metoclopramide in the QC and study samples are determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Metoclopramide quantification.
Logical Relationship for Bioavailability Assessment
Caption: Logic for determining absolute bioavailability.
References
- 1. lcms.cz [lcms.cz]
- 2. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Metoclopramide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of metoclopramide (B1676508) in human plasma. The use of a stable, isotopically labeled internal standard, metoclopramide-d3, ensures high accuracy and precision, correcting for variability in sample preparation and instrument response.[1] The protocol employs a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of a deuterated internal standard (IS), which is chemically identical to the analyte but has a different mass, is added to the plasma samples.[1] Both the analyte (metoclopramide) and the IS are extracted from the plasma matrix and analyzed by LC-MS/MS. Since the IS and analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, the ratio of their peak areas provides an accurate and precise measure of the analyte concentration, compensating for potential matrix effects and procedural losses.[1]
Experimental Protocols
3.1. Materials and Reagents
-
Metoclopramide hydrochloride (purity ≥ 98%)
-
This compound (deuterated internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
3.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoclopramide and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the metoclopramide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5–100 ng/mL) and quality control samples at low, medium, and high concentrations.
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
3.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Isocratic or a rapid gradient optimized for separation |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 350 °C |
| Capillary Voltage | 4.0 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Metoclopramide and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoclopramide | 299.8 | 226.9 | 25 |
| This compound | 302.8 | 229.9 | 25 |
Note: Collision energy may require optimization based on the specific instrument used.
Data Summary and Performance
The method is validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.996 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Intra-day Precision (%CV) | ≤ 12.0% | [2] |
| Inter-day Precision (%CV) | ≤ 12.0% | [2] |
| Accuracy (% Bias) | ≤ 6.0% | [2] |
| Mean Extraction Recovery | 88 - 91% | [2] |
Visualizations
Experimental Workflow Diagram
Figure 1: Bioanalytical workflow for the quantification of metoclopramide in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of metoclopramide in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes it highly suitable for routine analysis in a regulated bioanalytical laboratory, supporting pharmacokinetic and clinical studies.
References
Bioanalytical Assay of Metoclopramide Using Metoclopramide-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely used medication for treating nausea, vomiting, and gastroparesis. Its therapeutic efficacy is attributed to its action as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist. Accurate quantification of metoclopramide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the bioanalytical assay of metoclopramide in human plasma using a stable isotope-labeled internal standard, Metoclopramide-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is best practice as it has nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for metoclopramide in human plasma. Data is compiled from various validated LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.996 | |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL | |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low QC | 5.0 - 13.6 | 5.0 - 13.6 | 99.2 - 104.0 | |
| Medium QC | 5.0 - 13.6 | 5.0 - 13.6 | 99.2 - 104.0 | |
| High QC | 5.0 - 13.6 | 5.0 - 13.6 | 99.2 - 104.0 |
Table 3: Recovery and Matrix Effect
| Analyte/Internal Standard | Mean Extraction Recovery (%) | Matrix Effect | Reference |
| Metoclopramide | 67.8 - 91 | No significant effect observed | |
| Internal Standard | ~88 | No significant effect observed |
Experimental Protocols
Materials and Reagents
-
Metoclopramide hydrochloride reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium acetate (B1210297)
-
Human plasma (with anticoagulant)
-
Extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of metoclopramide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the metoclopramide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | UPLC or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Metoclopramide | m/z 299.8 → 226.9 |
| This compound | m/z 302.8 → 229.9 (predicted) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for metoclopramide quantification.
Metoclopramide Signaling Pathways
Caption: Mechanism of action of metoclopramide.
Application Note: Preparation of Metoclopramide-d3 Solutions for Calibration Curves in LC-MS/MS Analysis
Abstract
This application note provides a detailed protocol for the preparation of Metoclopramide-d3 solutions for use as an internal standard in the quantitative analysis of Metoclopramide (B1676508) in various biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Accurate preparation of calibration curve standards is critical for the development of robust and reliable bioanalytical methods. This document outlines the necessary steps for the preparation of stock solutions, working standards, and calibration curve samples, ensuring precision and accuracy in research, clinical, and drug development settings.
Introduction
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis. Its quantification in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1] This document provides a standardized protocol for the preparation of this compound solutions to construct calibration curves for the accurate determination of Metoclopramide concentrations. This compound is intended for use as an internal standard for the quantification of metoclopramide by GC- or LC-MS.[2]
Materials and Reagents
-
This compound (solid form)[2]
-
Metoclopramide hydrochloride (reference standard)
-
Methanol (B129727) (HPLC or LC-MS grade)[2]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma, serum, urine)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance (calibrated)
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution (IS-SS)
The solubility of this compound is described as slightly soluble in methanol.[2] Therefore, methanol is a suitable solvent for the primary stock solution.
Protocol:
-
Accurately weigh approximately 1.0 mg of this compound solid.
-
Transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol.
-
This results in a 100 µg/mL this compound Internal Standard Stock Solution (IS-SS) .
-
Store the IS-SS at -20°C in a tightly sealed container, protected from light.
Preparation of Metoclopramide Analyte Stock Solution (A-SS)
Metoclopramide hydrochloride is soluble in water and methanol.[3][4]
Protocol:
-
Accurately weigh approximately 10 mg of Metoclopramide hydrochloride.
-
Transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Dissolve the solid in a small amount of ultrapure water or methanol.
-
Vortex to ensure complete dissolution.
-
Make up the volume to 10 mL with the chosen solvent.
-
This results in a 1 mg/mL Metoclopramide Analyte Stock Solution (A-SS) .
-
Store the A-SS at 2-8°C.
Preparation of Working Standard Solutions
a) Internal Standard Working Solution (IS-WS):
-
Pipette 100 µL of the 100 µg/mL IS-SS into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
-
This yields a 1 µg/mL this compound Internal Standard Working Solution (IS-WS) .
b) Analyte Working Solutions (A-WS) for Calibration Curve:
Prepare a series of analyte working solutions by serial dilution of the 1 mg/mL A-SS. The following table provides an example for preparing a set of working solutions. The diluent is typically a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
| Working Solution ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume (mL) | Final Concentration (ng/mL) |
| A-WS-1 | 1 mg/mL A-SS | 100 | 10 | 10,000 |
| A-WS-2 | A-WS-1 | 1000 | 10 | 1,000 |
| A-WS-3 | A-WS-2 | 1000 | 10 | 100 |
| A-WS-4 | A-WS-3 | 1000 | 10 | 10 |
Preparation of Calibration Curve Standards
The calibration curve is prepared by spiking a known volume of the analyte working solutions into the biological matrix of interest. The concentration range should be selected based on the expected analyte concentrations in the study samples. For Metoclopramide in human plasma, a typical range is 0.5-100 ng/mL.[5]
Protocol:
-
Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL-1 to CAL-8).
-
Pipette a fixed volume of the biological matrix (e.g., 95 µL of human plasma) into each tube.
-
Spike 5 µL of the appropriate Analyte Working Solution (A-WS) into each tube to achieve the desired final concentrations.
-
Add a fixed volume of the Internal Standard Working Solution (IS-WS) to each tube (e.g., 10 µL of 1 µg/mL IS-WS to achieve a final concentration of 100 ng/mL).
-
Vortex each tube to ensure thorough mixing.
-
Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) prior to LC-MS/MS analysis.
Example Calibration Curve Concentrations:
| Calibration Standard | Analyte Working Solution (A-WS) | Volume of A-WS (µL) | Volume of Matrix (µL) | Final Concentration (ng/mL) |
| Blank | - | 0 | 100 | 0 |
| CAL-1 | A-WS-4 | 5 | 95 | 0.5 |
| CAL-2 | A-WS-4 | 10 | 90 | 1.0 |
| CAL-3 | A-WS-3 | 5 | 95 | 5.0 |
| CAL-4 | A-WS-3 | 10 | 90 | 10.0 |
| CAL-5 | A-WS-2 | 5 | 95 | 50.0 |
| CAL-6 | A-WS-2 | 10 | 90 | 100.0 |
| CAL-7 | A-WS-1 | 5 | 95 | 500.0 |
| CAL-8 | A-WS-1 | 10 | 90 | 1000.0 |
Note: The final volume of the sample before extraction should be consistent across all calibration standards and quality control samples.
Data Presentation
The following tables summarize the key quantitative data for the preparation of the solutions.
Table 1: Stock Solution Preparation
| Solution | Compound | Mass (mg) | Solvent | Final Volume (mL) | Final Concentration |
| IS-SS | This compound | 1.0 | Methanol | 10 | 100 µg/mL |
| A-SS | Metoclopramide HCl | 10.0 | Water/Methanol | 10 | 1 mg/mL |
Table 2: Working Solution Preparation
| Solution | Starting Solution | Volume of Starting Solution (µL) | Diluent | Final Volume (mL) | Final Concentration |
| IS-WS | IS-SS (100 µg/mL) | 100 | Acetonitrile/Water (50:50) | 10 | 1 µg/mL |
| A-WS-1 | A-SS (1 mg/mL) | 100 | Acetonitrile/Water (50:50) | 10 | 10 µg/mL |
| A-WS-2 | A-WS-1 (10 µg/mL) | 1000 | Acetonitrile/Water (50:50) | 10 | 1 µg/mL |
| A-WS-3 | A-WS-2 (1 µg/mL) | 1000 | Acetonitrile/Water (50:50) | 10 | 100 ng/mL |
| A-WS-4 | A-WS-3 (100 ng/mL) | 1000 | Acetonitrile/Water (50:50) | 10 | 10 ng/mL |
Table 3: Example Calibration Curve Standard Preparation in Biological Matrix
| Standard | Volume of Matrix (µL) | Volume of A-WS (µL) | Concentration of A-WS (ng/mL) | Volume of IS-WS (µL) | Concentration of IS-WS (µg/mL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| Blank | 100 | 0 | - | 10 | 1 | 0 | 100 |
| CAL-1 | 95 | 5 | 10 | 10 | 1 | 0.5 | 100 |
| CAL-2 | 90 | 10 | 10 | 10 | 1 | 1.0 | 100 |
| CAL-3 | 95 | 5 | 100 | 10 | 1 | 5.0 | 100 |
| CAL-4 | 90 | 10 | 100 | 10 | 1 | 10.0 | 100 |
| CAL-5 | 95 | 5 | 1000 | 10 | 1 | 50.0 | 100 |
| CAL-6 | 90 | 10 | 1000 | 10 | 1 | 100.0 | 100 |
Visualizations
Caption: Experimental workflow for the preparation of this compound calibration standards.
Caption: Logical relationship of solution preparation for calibration curves.
References
Application of Metoclopramide-d3 in Therapeutic Drug Monitoring: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a widely used medication for the management of nausea, vomiting, and gastroparesis. Therapeutic Drug Monitoring (TDM) of metoclopramide is crucial to ensure its efficacy and safety, as the drug exhibits significant inter-individual pharmacokinetic variability. The use of a stable isotope-labeled internal standard, such as Metoclopramide-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and a representative protocol for the determination of metoclopramide in human plasma using this compound as an internal standard.
Application Notes
The cornerstone of accurate and precise quantification of drugs in biological matrices by LC-MS/MS is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice for several reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with the unlabeled analyte, metoclopramide. This ensures that both compounds behave similarly during sample preparation steps like protein precipitation or liquid-liquid extraction, minimizing variability in recovery.
-
Co-elution in Chromatography: Due to their similar structures, the analyte and the SIL-IS typically co-elute during chromatographic separation. This is advantageous as it ensures that both compounds experience the same degree of ion suppression or enhancement from the matrix, a phenomenon known as the matrix effect.
-
Correction for Variability: By adding a known concentration of this compound to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response can be effectively normalized. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a more accurate and reproducible measurement.
The use of this compound in TDM of metoclopramide allows for the development of robust, sensitive, and specific bioanalytical methods that can be confidently applied in clinical research and routine patient monitoring.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of metoclopramide in human plasma using this compound as an internal standard. This protocol is based on established methodologies for metoclopramide analysis.
1. Materials and Reagents
-
Metoclopramide hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoclopramide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the metoclopramide stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the metoclopramide working standard solutions into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, increase to 95% B over 2 min, hold for 1 min, return to 5% B, and equilibrate for 1 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Metoclopramide | 300.1 | 227.1 | 100 |
| This compound | 303.1 | 230.1 | 100 |
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for metoclopramide, which would be expected for a method utilizing this compound.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Application Note: Quantification of Metoclopramide in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with Metoclopramide-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of metoclopramide (B1676508) in human plasma. The methodology utilizes Metoclopramide-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation, followed by derivatization to enhance the volatility and chromatographic properties of the analyte. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of metoclopramide concentrations.
Introduction
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate and reliable quantification of metoclopramide in biological matrices is crucial for clinical and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for drug analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the GC-MS quantification of metoclopramide in human plasma.
Experimental Protocols
Materials and Reagents
-
Metoclopramide hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Heptafluorobutyric anhydride (B1165640) (HFBA) (Derivatizing agent)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
-
Human plasma (drug-free)
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Pipettes and tips
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL) to each tube.
-
Alkalinization: Add 100 µL of 1 M NaOH to each tube and vortex for 30 seconds to mix.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 10 µL of heptafluorobutyric anhydride (HFBA). Cap the tubes and heat at 70°C for 30 minutes.
-
Final Evaporation: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Vortex for 30 seconds. Transfer the solution to a GC vial for analysis.
GC-MS Parameters
The following are representative GC-MS parameters and may require optimization for your specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| Metoclopramide derivative | 86, 380 |
| This compound derivative | 89, 383 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. These values are based on published data for similar assays and should be verified during method validation.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Metoclopramide | 1 - 40 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low (e.g., 3) | < 15 | < 15 | ± 15 |
| Medium (e.g., 15) | < 15 | < 15 | ± 15 |
| High (e.g., 30) | < 15 | < 15 | ± 15 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Metoclopramide | > 75% |
Table 4: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | ~0.5 |
| Limit of Quantification (LOQ) | 1 |
Diagrams
Caption: Experimental workflow for GC-MS quantification of metoclopramide.
Caption: Logic diagram for quantitative analysis using an internal standard.
Conclusion
The GC-MS method described provides a robust and reliable approach for the quantification of metoclopramide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making it well-suited for demanding research and clinical applications. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for laboratories to implement and validate this method.
References
Application Notes and Protocols for the Use of Metoclopramide-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metoclopramide-d3, a deuterated analog of Metoclopramide (B1676508), in drug metabolism and pharmacokinetic studies. The inclusion of detailed experimental protocols, data presentation tables, and workflow diagrams is intended to facilitate the practical application of this stable isotope-labeled compound in a laboratory setting.
Introduction to Metoclopramide and its Metabolism
Metoclopramide is a widely used medication with prokinetic and antiemetic properties. It functions primarily as a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist, and also exhibits weak 5-HT3 receptor antagonism. The clinical efficacy and potential for adverse effects of Metoclopramide are closely linked to its metabolic fate in the body.
The primary route of Metoclopramide metabolism is through oxidation by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the major contributing isoform.[1][2][3][4] Other CYPs, such as 1A2, 2C9, 2C19, and 3A4, play a lesser role.[1][4] The two principal metabolic pathways are:
Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in Metoclopramide metabolism, affecting drug clearance and exposure. This can, in turn, influence both the therapeutic response and the risk of adverse drug reactions.
Application of this compound in Drug Metabolism Studies
Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The key application of this compound is as an internal standard (IS) for the quantitative analysis of Metoclopramide and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Improved Accuracy and Precision: this compound has nearly identical physicochemical properties to Metoclopramide. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variability in instrument response.
-
Co-elution with the Analyte: Due to its similar chemical structure, this compound co-elutes with the unlabeled Metoclopramide, which is ideal for accurate quantification.
-
Mass Differentiation: The mass difference of 3 Daltons between this compound and Metoclopramide allows for their distinct detection by the mass spectrometer, enabling simultaneous measurement.
By incorporating a known concentration of this compound into study samples, researchers can accurately determine the concentration of Metoclopramide and its metabolites, even at low levels. This is crucial for constructing accurate pharmacokinetic profiles, understanding metabolic pathways, and assessing the impact of factors like drug-drug interactions or genetic polymorphisms on drug disposition.
Experimental Protocols
Quantitative Analysis of Metoclopramide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Metoclopramide in human plasma.
a. Materials and Reagents:
-
Metoclopramide hydrochloride (reference standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
c. Preparation of Stock and Working Solutions:
-
Metoclopramide Stock Solution (1 mg/mL): Accurately weigh and dissolve Metoclopramide hydrochloride in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Metoclopramide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
d. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
e. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Metoclopramide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metoclopramide | 300.1 | 227.1 | 20 |
| This compound | 303.1 | 227.1 | 20 |
f. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Metoclopramide to this compound against the concentration of the calibration standards.
-
Determine the concentration of Metoclopramide in the plasma samples by interpolating their peak area ratios from the calibration curve.
In Vitro Metabolism of Metoclopramide using Human Liver Microsomes (HLMs)
This protocol is designed to investigate the metabolism of Metoclopramide in a controlled in vitro system.
a. Materials and Reagents:
-
Metoclopramide
-
This compound (for use as an internal standard during analysis)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
b. Experimental Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and Metoclopramide (at various concentrations, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of Metoclopramide and the formation of metabolites using the LC-MS/MS method described above. The MRM transitions for the expected metabolites (N-deethylated and hydroxylated Metoclopramide) would need to be determined and optimized.
Data Presentation
Quantitative data from drug metabolism studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 2: Example Calibration Curve Data for Metoclopramide in Human Plasma
| Standard Concentration (ng/mL) | Peak Area (Metoclopramide) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 10 | 15,300 | 151,000 | 0.1013 |
| 50 | 75,800 | 149,000 | 0.5087 |
| 100 | 152,500 | 150,500 | 1.0133 |
| 500 | 760,000 | 151,000 | 5.0331 |
Table 3: Pharmacokinetic Parameters of Metoclopramide Following a Single Oral Dose
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 001 | 85.2 | 1.5 | 450.7 | 5.2 |
| 002 | 92.5 | 1.0 | 488.3 | 5.5 |
| 003 | 78.9 | 2.0 | 415.1 | 5.0 |
| Mean | 85.5 | 1.5 | 451.4 | 5.2 |
| SD | 6.8 | 0.5 | 36.6 | 0.25 |
Visualizations
Primary metabolic pathways of Metoclopramide.
Workflow for quantitative analysis of Metoclopramide.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Metoclopramide-d3 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to the chromatographic peak shape of Metoclopramide-d3. The following sections offer detailed FAQs, troubleshooting workflows, and experimental protocols to ensure optimal analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the HPLC analysis of this compound.
Q1: Why am I observing significant peak tailing for this compound?
A: Peak tailing is the most common peak shape problem for this compound and is primarily caused by secondary interactions with the stationary phase.[1][2] Metoclopramide is a basic compound with a pKa of approximately 9.27.[3] In its positively charged (protonated) form, it can interact strongly with negatively charged, deprotonated residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4][5] This ion-exchange interaction is a "secondary" retention mechanism that slows the elution of some analyte molecules, resulting in a characteristic tailing peak.[6][7]
Factors that exacerbate the silanol effect include:
-
Mobile Phase pH: A pH between 3 and 7 can lead to ionized silanol groups, increasing the likelihood of interactions.[4][5]
-
Column Quality: Older columns or those with poor end-capping have more exposed, active silanol groups.[7][8]
-
Metal Impurities: Metal ions within the silica (B1680970) matrix can increase the acidity and activity of nearby silanol groups.[9]
References
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. waters.com [waters.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Metoclopramide-d3
Welcome to the technical support center for the analysis of Metoclopramide-d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?
A1: For this compound, the precursor ion ([M+H]⁺) will be shifted by +3 Da compared to the unlabeled Metoclopramide (B1676508). The most common precursor ion for Metoclopramide is m/z 300.1.[1] Therefore, the expected precursor ion for this compound is approximately m/z 303.1. The product ions should be chosen based on stable fragments. A common product ion for Metoclopramide is m/z 226.9.[1][2] For this compound, a corresponding stable fragment should be selected, which may or may not retain the deuterium (B1214612) labels depending on the fragmentation pattern. It is crucial to perform an infusion and a product ion scan on the specific this compound standard to determine the optimal precursor and product ions.
Q2: I am observing a poor signal-to-noise ratio for my this compound peak. What are the possible causes?
A2: A poor signal-to-noise ratio can be attributed to several factors:
-
Suboptimal MS parameters: Ensure that the cone voltage and collision energy are optimized for this compound.
-
Matrix effects: The sample matrix can suppress the ionization of the analyte. Consider further sample cleanup or a change in chromatographic conditions to separate the analyte from interfering matrix components.
-
Low abundance of the selected product ion: The chosen product ion may be of low abundance. Re-evaluate the fragmentation pattern and select a more intense product ion.
-
Issues with the internal standard: Problems with the internal standard can also affect the overall analysis.[3]
Q3: My calibration curve for Metoclopramide is non-linear. What should I do?
A3: Non-linearity in the calibration curve can be caused by:
-
Detector saturation: At high concentrations, the detector may become saturated. Dilute your upper-level calibration standards and re-inject.
-
Matrix effects: As concentration increases, the impact of matrix effects may change, leading to a non-linear response.
-
Improper integration: Ensure that the peaks for all calibration points are integrated correctly and consistently.
Q4: What are the key considerations for sample preparation when analyzing Metoclopramide in biological matrices?
A4: Effective sample preparation is critical for accurate quantification. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.[4][5]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated, but is more time-consuming and expensive to develop.
The choice of method will depend on the required sensitivity and the complexity of the matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase, purge the LC system, and clean the mass spectrometer's ion source. |
| Inconsistent retention times | Unstable column temperature, fluctuating mobile phase composition, or column degradation. | Use a column oven to maintain a stable temperature, ensure proper mobile phase mixing, and check the column's performance. |
| Peak tailing or fronting | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | Dilute the sample, adjust the mobile phase pH to ensure the analyte is in a single ionic form, or try a different column chemistry. |
| No peak detected for this compound | Incorrect MRM transition, instrument not properly tuned, or sample degradation. | Verify the MRM transition with a fresh standard solution, perform instrument tuning and calibration, and check sample stability.[5] |
| Interference peaks | Co-eluting endogenous compounds or metabolites. | Optimize chromatographic separation to resolve the interference, or select a more specific product ion that is unique to this compound. |
Optimized Mass Spectrometry Parameters
The following table summarizes typical starting parameters for the analysis of Metoclopramide and the expected adjustments for this compound. Note: These are starting points and should be optimized for your specific instrument and experimental conditions.
| Parameter | Metoclopramide | This compound (Expected) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [2] |
| Precursor Ion (m/z) | 300.1 | ~303.1 | [1] |
| Product Ion (m/z) | 226.9 | To be determined by infusion | [1][2] |
| Cone Voltage (V) | 30 | 30 (adjust as needed) | [2] |
| Collision Energy (eV) | 25 | 25 (adjust as needed) | [2] |
Experimental Protocols
I. Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the same solvent.
-
Calibration Standards and Quality Controls (QCs): Spike the appropriate biological matrix (e.g., plasma, urine) with the working stock solutions to achieve the desired concentration range for the calibration curve and QC samples.
II. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
III. LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical choice.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for this compound and the internal standard.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting workflow for addressing poor signal intensity.
References
- 1. Simple and sensitive method for measurement of metoclopramide in cattle plasma by LC-MS/MS using a multimode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Metoclopramide-d3
Welcome to the technical support center for the bioanalysis of Metoclopramide (B1676508). This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects when using Metoclopramide-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), these components can either suppress or enhance the signal of the target analyte, leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte of interest. It co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, any signal suppression or enhancement caused by the matrix can be effectively normalized, leading to more accurate and reliable results.
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is quantitatively evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte (or IS) spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solution (pure solvent).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of < 1 indicates ion suppression .
-
An MF value of > 1 indicates ion enhancement .
-
An MF value of 1 indicates no matrix effect .
The Internal Standard (IS) Normalized MF is then calculated to ensure the IS adequately compensates for the variability. Regulatory guidelines often require the coefficient of variation (CV%) of the IS-normalized MF across different lots of a biological matrix to be ≤15%.
Troubleshooting Guide
Problem: I am observing significant ion suppression (low signal, poor sensitivity) for both Metoclopramide and this compound.
This is a common issue, often caused by phospholipids or other endogenous components co-eluting with your analyte.
Solution Workflow:
Caption: Troubleshooting workflow for ion suppression.
Problem: My IS-Normalized Matrix Factor CV% is >15% across different plasma lots.
This indicates that the matrix effect is variable between sources, and this compound is not adequately compensating for this variability.
Solution Decision Tree:
Caption: Decision tree for high matrix factor variability.
Data on Sample Preparation Methods
Choosing the right sample preparation method is the most effective way to mitigate matrix effects.[1] While Protein Precipitation (PPT) is fast, it often results in a less clean sample compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | A rapid method where a solvent (e.g., acetonitrile) is added to precipitate proteins. The supernatant is then analyzed.[2] | An extraction based on the differential partitioning of the analyte and matrix components between two immiscible liquid phases.[3][4] | A selective method where the analyte is retained on a solid sorbent while interferences are washed away.[1][5] |
| Metoclopramide Recovery | Generally lower due to potential co-precipitation. | 68% - 91% (Solvent dependent, e.g., ethyl acetate, tert-butyl methyl ether)[6][7] | >90% (phase dependent)[5] |
| Matrix Effect Level | High (significant phospholipids remain in supernatant) | Moderate (cleaner than PPT)[6] | Low (provides the cleanest extracts)[1] |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low | High |
Experimental Protocols
These are generalized protocols and should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol determines the degree of ion suppression or enhancement.
Caption: Workflow for calculating key validation parameters.
Protocol 2: Liquid-Liquid Extraction (LLE) for Metoclopramide
-
Sample Aliquot : Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard : Spike with an appropriate volume of this compound working solution.
-
Alkalinize : Add a small volume of a basic solution (e.g., 1M NaOH) to deprotonate the Metoclopramide.
-
Add Extraction Solvent : Add 1 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).[6][8]
-
Vortex : Vortex the tube for 1-2 minutes to ensure thorough mixing.
-
Centrifuge : Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Transfer : Carefully transfer the upper organic layer to a clean tube.
-
Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analyze : Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Metoclopramide
-
Sample Aliquot : Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard : Spike with an appropriate volume of this compound working solution.
-
Add Precipitation Solvent : Add 300-400 µL of cold acetonitrile.
-
Vortex : Vortex vigorously for 30-60 seconds to precipitate the proteins.
-
Centrifuge : Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate/Dilute (Optional) : The supernatant can be directly injected, evaporated and reconstituted, or diluted as needed to reduce organic solvent content before injection.
-
Analyze : Inject the sample into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Metoclopramide-d3 Stability in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential instability issues with Metoclopramide-d3 when used as an internal standard in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard in bioanalytical methods?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] By incorporating deuterium (B1214612) atoms, this compound has a slightly higher mass than the analyte, Metoclopramide, allowing the mass spectrometer to differentiate between the two. However, its physicochemical properties are nearly identical to the analyte. This similarity ensures that it behaves in the same way during sample preparation, extraction, and chromatography, effectively compensating for variability and matrix effects, which leads to more accurate and reliable quantification.[1][4][5]
Q2: What are the primary factors that can contribute to the instability of this compound in biological samples?
A2: The stability of this compound in biological matrices can be influenced by a combination of physicochemical and biochemical factors. Key contributors to its degradation include:
-
pH: Metoclopramide is known to be susceptible to acid hydrolysis, which can lead to the formation of degradation products.[6] Extreme pH conditions in the biological matrix or during sample processing can therefore affect the stability of this compound.
-
Light Exposure: Metoclopramide is photosensitive and can degrade upon exposure to light.[7][8] It is crucial to protect samples containing this compound from light to prevent photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[9] Therefore, proper storage of biological samples at low temperatures (e.g., -20°C or -80°C) is essential.[1][4]
-
Enzymatic Degradation: Biological samples, particularly plasma and tissue homogenates, contain various enzymes that can potentially metabolize this compound.[9]
-
Matrix Effects: The complex composition of biological matrices can sometimes influence the stability of an analyte or internal standard.[1][3]
Q3: Can the deuterium label on this compound exchange with hydrogen atoms from the sample matrix?
A3: Hydrogen-Deuterium (H/D) exchange is a potential issue for some deuterated compounds, especially when the deuterium atoms are attached to heteroatoms (like oxygen or nitrogen) or are in acidic or basic environments.[10] For this compound, if the deuterium atoms are on the N-diethylaminoethyl side chain, the risk of exchange under typical bioanalytical conditions is generally low. However, it is a factor to consider, and its possibility should be assessed during method development and validation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioanalytical assays.
Problem 1: Decreasing this compound peak area over time in processed samples left in the autosampler.
| Possible Cause | Recommended Solution |
| Autosampler Instability | The compound may be degrading at the temperature of the autosampler. |
| Troubleshooting Steps: | |
| 1. Conduct an autosampler stability study by re-injecting a sample at regular intervals over a prolonged period (e.g., 24-48 hours). | |
| 2. If degradation is observed, lower the temperature of the autosampler (e.g., to 4°C). | |
| 3. Consider using a different reconstitution solvent that may offer better stability. | |
| Light Exposure | The autosampler may not be adequately protecting the samples from light. |
| Troubleshooting Steps: | |
| 1. Use amber or opaque autosampler vials to minimize light exposure. | |
| 2. Ensure the autosampler cover is in place during the analytical run. |
Problem 2: High variability in this compound response between samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Variations in the time samples spend at room temperature can lead to differing levels of degradation. |
| Troubleshooting Steps: | |
| 1. Standardize the sample thawing and processing times. | |
| 2. Process samples in smaller batches to minimize the time they are left on the benchtop. | |
| 3. Keep samples on ice during processing steps where possible. | |
| Matrix Effects | Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement. |
| Troubleshooting Steps: | |
| 1. Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. | |
| 2. Evaluate different chromatography conditions to separate this compound from co-eluting matrix components. |
Problem 3: Observation of unexpected peaks related to the internal standard.
| Possible Cause | Recommended Solution |
| Degradation of this compound | The internal standard may be breaking down into one or more degradation products. |
| Troubleshooting Steps: | |
| 1. Review the known degradation pathways of Metoclopramide, particularly acid-catalyzed hydrolysis and photodegradation.[6][7] | |
| 2. Use LC-MS/MS to identify the mass of the potential degradation products. | |
| 3. Modify sample handling and storage procedures to mitigate the identified cause of degradation (e.g., protect from light, control pH). | |
| Isotopic Impurity | The this compound standard may contain impurities. |
| Troubleshooting Steps: | |
| 1. Check the certificate of analysis for the internal standard to confirm its purity. | |
| 2. Inject a fresh solution of the internal standard to see if the unexpected peaks are present. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix into multiple tubes.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples to room temperature.
-
After thawing, refreeze the samples at the storage temperature for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[1][4]
-
After the final thaw, process the samples and analyze them by LC-MS/MS.
-
Compare the response of the freeze-thaw samples to that of freshly prepared samples.
Protocol 2: Bench-Top (Short-Term) Stability Assessment of this compound
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling time.
Methodology:
-
Spike a blank biological matrix with this compound at a known concentration.
-
Aliquot the spiked matrix into multiple tubes.
-
Leave the aliquots at room temperature for a specified period (e.g., 4, 8, or 24 hours).[4]
-
At each time point, process the samples and analyze them by LC-MS/MS.
-
Compare the response of the room temperature samples to that of freshly prepared samples.
Data Presentation
Table 1: Example Stability Data for this compound in Human Plasma
| Stability Test | Condition | % Recovery (Mean ± SD) |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | 98.2 ± 3.1 |
| Bench-Top | 6 hours at Room Temp | 99.1 ± 2.5 |
| Long-Term | 30 days at -80°C | 97.5 ± 4.0 |
| Autosampler | 24 hours at 10°C | 96.8 ± 3.8 |
Note: These are example data and may not reflect actual experimental results.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for Metoclopramide.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Metoclopramide-d3 Extraction from Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction recovery of Metoclopramide-d3 from various tissue samples. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent and effective methods for extracting this compound, a basic drug, from complex tissue matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques aim to isolate the analyte of interest from interfering substances such as proteins, lipids, and salts. Protein precipitation is often used as an initial clean-up step before LLE or SPE.
Q2: Why is my this compound recovery from tissue consistently low?
A2: Low recovery of this compound from tissue can be attributed to several factors, including:
-
Incomplete tissue homogenization: Inadequate disruption of the tissue matrix can trap the analyte, preventing its complete extraction.
-
Suboptimal pH: As a basic compound, the pH of the sample and extraction solvents is crucial. An inappropriate pH can lead to poor partitioning into the organic phase (in LLE) or inefficient binding/elution (in SPE).
-
Matrix effects: Co-extracted endogenous components from the tissue, such as phospholipids (B1166683), can interfere with the ionization of this compound during LC-MS/MS analysis, leading to ion suppression and an apparent low recovery.
-
Improper solvent selection: The choice of organic solvent in LLE or the sorbent and elution solvent in SPE is critical for efficient extraction.
-
Analyte degradation: Although Metoclopramide (B1676508) is relatively stable, harsh extraction conditions could potentially lead to degradation.
Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for my tissue samples?
A3: The choice between LLE and SPE depends on several factors, including the complexity of the tissue matrix, the desired level of extract cleanliness, sample throughput needs, and cost.
-
LLE is a classic, cost-effective technique that can provide good recovery. However, it can be labor-intensive, prone to emulsion formation (especially with high-fat tissues), and may result in less clean extracts compared to SPE.
-
SPE often provides cleaner extracts, leading to reduced matrix effects and improved analytical performance. It is also more amenable to automation, making it suitable for high-throughput applications. However, SPE can be more expensive and requires careful method development to select the appropriate sorbent and optimize the wash and elution steps. For basic drugs like Metoclopramide, cation-exchange or mixed-mode SPE cartridges are often effective.
Q4: What is the role of this compound as an internal standard?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Metoclopramide but has a slightly higher mass due to the presence of deuterium (B1214612) atoms. When added to a sample at a known concentration before extraction, it experiences the same extraction inefficiencies and matrix effects as the non-labeled Metoclopramide. By measuring the ratio of the analyte to the internal standard, variations during sample preparation and analysis can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete phase separation or emulsion formation. | - Centrifuge at higher speed or for a longer duration. - Add salt ("salting out") to the aqueous phase to improve phase separation. - Use a different extraction solvent or a mixture of solvents. |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the tissue homogenate to be basic (e.g., pH 9-10) to ensure this compound is in its neutral, more organic-soluble form. | |
| Inefficient partitioning into the organic phase. | - Increase the volume of the organic solvent. - Perform multiple extractions with smaller volumes of organic solvent. - Select a more appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate). |
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Inappropriate sorbent selection. | For a basic drug like Metoclopramide, consider using a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent. |
| Suboptimal pH during loading. | Adjust the pH of the sample to ensure this compound is charged and can bind effectively to a cation-exchange sorbent. | |
| Analyte breakthrough during loading or washing. | - Decrease the flow rate during sample loading. - Use a less polar or weaker wash solvent. | |
| Incomplete elution. | - Use a stronger elution solvent. For a cation-exchange mechanism, this would typically involve a basic and/or high ionic strength solution. - Increase the volume of the elution solvent or perform a second elution. |
Addressing Matrix Effects in LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression | Co-elution of phospholipids from the tissue matrix. | - Optimize the chromatographic method to separate this compound from the phospholipid elution region. - Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates). - Dilute the final extract to reduce the concentration of interfering matrix components. |
| High salt concentration in the final extract. | Ensure that any salts used during the extraction are effectively removed in the final steps. | |
| Inconsistent Results | Variable matrix effects between samples. | Always use a stable isotope-labeled internal standard like this compound to compensate for these variations. |
Quantitative Data Summary
While specific recovery data for this compound from various tissues is not extensively published in a single comparative study, the following table summarizes typical recovery ranges observed for basic drugs from tissue homogenates using different extraction techniques. These values can serve as a general guideline.
| Extraction Method | Tissue Type | Typical Recovery Range (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Liver | 60 - 85 | General literature on drug extraction |
| Kidney | 65 - 90 | General literature on drug extraction | |
| Brain | 70 - 95 | General literature on drug extraction | |
| Solid-Phase Extraction (SPE) | Liver | 75 - 95 | General literature on drug extraction |
| Kidney | 80 - 100 | General literature on drug extraction | |
| Brain | 85 - 100 | General literature on drug extraction | |
| Protein Precipitation (PPT) followed by LLE/SPE | Various | 80 - 100+ (can be variable) | General literature on drug extraction |
Note: Recovery can be highly dependent on the specific protocol, solvents, and tissue matrix.
A study on the determination of Metoclopramide in human plasma using LLE with ethyl acetate (B1210297) reported a recovery of 67.8-83.1%[1]. Another study using LLE with tert-butyl methyl ether for Metoclopramide in human plasma showed a mean extraction recovery of 91%[2]. While these are from plasma, they provide a reasonable expectation for recovery from tissue homogenates with an optimized protocol. Generally, SPE methods are expected to have higher and more consistent recoveries for basic drugs compared to LLE[3].
Experimental Protocols
Tissue Homogenization
This is the critical first step for all tissue extraction protocols.
-
Weigh the frozen tissue sample (e.g., 100-500 mg).
-
Add a homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a bead beater, rotor-stator homogenizer, or sonicator until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Add a known amount of this compound internal standard solution to the homogenate.
Liquid-Liquid Extraction (LLE) Protocol (for Basic Drugs)
-
Take a measured aliquot of the tissue homogenate (e.g., 0.5 mL).
-
Alkalinize the sample by adding a basic buffer or solution (e.g., sodium carbonate buffer, pH 9.8) to deprotonate the this compound.
-
Add an appropriate water-immiscible organic solvent (e.g., 3 mL of methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., acidic water or buffer).
-
Loading: Load the pre-treated tissue homogenate (after protein precipitation and acidification) onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove neutral and acidic interferences while retaining the positively charged this compound.
-
Elution: Elute the this compound from the sorbent using a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting low recovery of this compound from tissue samples.
References
Technical Support Center: Metoclopramide-d3 Internal Standard Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metoclopramide-d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Metoclopramide (B1676508), where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is considered the "gold standard" for an internal standard in quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to the analyte (Metoclopramide), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[1] This allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: What are the most common issues observed with this compound quantification?
The most frequently encountered issues include:
-
Variable Internal Standard Response: Inconsistent peak areas for this compound across a batch of samples.
-
Inaccurate Quantification at Low Concentrations: Discrepancies in the calculated concentrations of Metoclopramide, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Peak Shape Issues: Tailing, fronting, or splitting of the this compound peak.
-
Failed Incurred Sample Reanalysis (ISR): Lack of reproducibility when re-analyzing study samples.[2][3][4][5]
Q3: Can the position of the deuterium label on this compound affect its stability?
Yes, the position of the deuterium label is crucial. If the deuterium atoms are placed on chemically unstable or exchangeable positions of the molecule (e.g., on a hydroxyl or amine group), they can be replaced by hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange).[1][6] This can lead to a decrease in the this compound signal and an increase in the Metoclopramide signal, resulting in inaccurate quantification. Ideally, the deuterium labels should be on stable positions, such as an aromatic ring or a methyl group.[1]
Troubleshooting Guides
Issue 1: Variable Internal Standard (IS) Response for this compound
Question: My this compound peak area is inconsistent across my analytical run. What could be the cause?
Answer: Variability in the internal standard response is a common issue that can arise from several factors throughout the analytical process. Below is a troubleshooting guide to help you identify and resolve the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | Review your sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure all robotic liquid handlers are properly calibrated. | Consistent execution of the sample preparation protocol should result in a more uniform IS response. |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. This effect can vary between different lots of matrix or individual patient samples.[1] | Improved sample cleanup or chromatographic separation will minimize the impact of matrix components, leading to a more stable IS signal. |
| This compound Stability Issues | This compound may be degrading in the biological matrix or during sample processing. | A stability assessment will determine if degradation is occurring and under what conditions. Adjusting sample handling and storage conditions may be necessary. |
| Adsorption to Labware | Metoclopramide, being a basic compound, may adsorb to the surface of plastic tubes, pipette tips, or vials. | Using low-adsorption labware or modifying the pH of the sample solutions can mitigate this issue. |
Experimental Protocol: Investigating Matrix Effects
This protocol uses the post-extraction spike method to quantitatively assess the extent of ion suppression or enhancement on this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) and then spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process.[7]
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of IS in Set C) / (Peak Area of IS in Set B) * 100
-
Troubleshooting Workflow for Variable Internal Standard Response
Caption: Troubleshooting workflow for variable IS response.
Issue 2: Inaccurate Quantification and Chromatographic Peak Issues
Question: I am observing a chromatographic shift between Metoclopramide and this compound, and my accuracy is poor at the LLOQ. What is the problem?
Answer: These issues are often linked and can be caused by the "isotope effect," isotopic impurity of the internal standard, or interference from metabolites.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chromatographic Shift (Isotope Effect) | The slight mass difference between Metoclopramide and this compound can sometimes lead to a small difference in retention time, especially on high-resolution UPLC systems.[1] If there is a region of ion suppression where only one of the compounds elutes, it can lead to inaccurate quantification. | Optimization of chromatographic conditions (e.g., gradient, temperature, mobile phase composition) may help to achieve better co-elution. |
| Isotopic Impurity of this compound | The this compound internal standard may contain a small amount of unlabeled Metoclopramide. This will contribute to the analyte signal and cause a positive bias, which is most pronounced at the LLOQ.[1] | Analysis of a high-concentration solution of the internal standard alone will reveal the presence of any unlabeled analyte. If significant, a new, higher purity batch of the internal standard should be used. |
| Interference from Metoclopramide Metabolites | Metoclopramide is metabolized in the body, and some of its metabolites may have the same mass transition as Metoclopramide or this compound and co-elute, causing interference.[8][9][10] | Modifying the chromatography to separate the analyte and internal standard from interfering metabolites is necessary. This may require a longer run time or a different column chemistry. |
| Deuterium-Hydrogen Exchange | If the deuterium labels are on exchangeable positions, they can be lost and replaced by hydrogen, especially under acidic or basic conditions.[11] | Performing stability studies at different pH values and temperatures will identify if this is an issue. Using aprotic solvents and maintaining a neutral pH during sample preparation can help minimize exchange.[6] |
Experimental Protocol: Assessing Isotopic Purity of this compound
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a clean solvent at a concentration significantly higher than that used in your analytical method (e.g., 100-fold higher).
-
LC-MS/MS Analysis: Inject this solution and acquire data, monitoring the mass transitions for both Metoclopramide and this compound.
-
Data Analysis:
-
Examine the chromatogram for the Metoclopramide mass transition. The presence of a peak at the expected retention time indicates the presence of unlabeled analyte in your internal standard.
-
The area of this peak relative to the area of the this compound peak can be used to estimate the level of isotopic impurity.[1]
-
Logical Relationship for Troubleshooting Inaccurate Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying trends and developing solutions for incurred sample reanalysis failure investigations in a bioanalytical CRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation and resolution of incurred sample reanalysis failures: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of metoclopramide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of a UPLC Method for Metoclopramide and its Deuterated Form
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of a UPLC method for the analysis of metoclopramide (B1676508) and its deuterated form.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting UPLC method for the analysis of metoclopramide?
A1: A common starting point for a reversed-phase UPLC method for metoclopramide involves a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol. A simple isocratic method can be effective for initial development.[1][2] For example, a mobile phase of 0.1% ortho-phosphoric acid in water and acetonitrile in an 86:14 v/v ratio has been successfully used.[1][2]
Q2: Why is a deuterated internal standard (IS) like metoclopramide-d4 used in quantitative bioanalysis?
A2: A deuterated internal standard is used to improve the accuracy and precision of quantification, especially in complex matrices like plasma. Since the deuterated form is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for reliable correction of any variations during sample preparation and analysis.
Q3: What are the key parameters to optimize for a robust UPLC-MS/MS method?
A3: For a UPLC-MS/MS method, optimization should focus on chromatographic separation and mass spectrometric detection. Key chromatographic parameters include column chemistry, mobile phase composition (including pH and additives), gradient profile, and flow rate. For the mass spectrometer, it is crucial to optimize the precursor and product ion selection (MRM transitions), collision energy, and other source-dependent parameters to ensure maximum sensitivity and specificity.
Q4: How can I improve poor peak shape (e.g., tailing, fronting) for metoclopramide?
A4: Poor peak shape can arise from several factors.[3] For basic compounds like metoclopramide, peak tailing is a common issue. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of metoclopramide to ensure it is fully ionized and minimize interactions with residual silanols on the column. Using an acidic modifier like formic acid or phosphoric acid is common.[1][2]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or sample concentration.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column. Flushing the column or using a guard column can help.
-
Secondary Silanol Interactions: If peak tailing persists, consider using a column with end-capping or a different stationary phase.
Q5: My retention times are drifting. What could be the cause?
A5: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting a sequence.[4]
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can cause drift.[5] Prepare fresh mobile phase regularly.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5] Using a column oven is highly recommended for stable retention.
-
Pump Performance Issues: Leaks or malfunctioning check valves in the UPLC pump can lead to inconsistent flow rates.
Troubleshooting Guides
Issue 1: High System Backpressure
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | 1. Reverse flush the column (if permitted by the manufacturer). 2. If the pressure does not decrease, replace the column frit or the column itself.[6] |
| System Blockage | 1. Systematically disconnect components (from detector to injector) to identify the source of the blockage. 2. Check for clogged tubing or fittings. |
| Precipitated Buffer | 1. Ensure the mobile phase buffer is fully dissolved and miscible with the organic solvent. 2. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[6] |
| High Mobile Phase Viscosity | 1. Check the viscosity of the mobile phase mixture. 2. Consider using a less viscous organic solvent or adjusting the mobile phase composition.[6] |
Issue 2: No or Low Signal for Metoclopramide and/or Deuterated IS
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | 1. Verify the precursor and product ion m/z values for both metoclopramide and its deuterated form. For metoclopramide, the [M+H]+ ion is at m/z 300.[7] 2. Optimize collision energies for each transition. |
| Sample Preparation Issues | 1. Review the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[8] 2. Ensure complete extraction and minimize analyte loss. |
| Ion Source Contamination | 1. Clean the ion source components (e.g., capillary, cone) as per the manufacturer's instructions. |
| Matrix Effects | 1. Investigate for ion suppression or enhancement from the biological matrix. 2. Modify the chromatographic method to separate the analytes from interfering matrix components. |
Experimental Protocols
Example UPLC Method Parameters
The following table summarizes typical UPLC method parameters for the analysis of metoclopramide. These can be used as a starting point for method development and optimization.
| Parameter | Condition 1 [2] | Condition 2 [1] |
| UPLC System | Waters ACQUITY UPLC H-Class | Not Specified |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | ODS-Hypersil C18, 150 mm x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Ortho-phosphoric acid in Water | 20 mM Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (86:14 v/v) | Isocratic (80:20 v/v) with 0.6 mM sodium octylsulphate and 0.5 mM tetrabutylammonium (B224687) chloride |
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temperature | 27 °C | Not Specified |
| Injection Volume | 0.5 µL | Not Specified |
| Detector | Photodiode Array (PDA) | Not Specified |
| Detection Wavelength | 213 nm | Not Specified |
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting metoclopramide from plasma samples.
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for UPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lcms.cz [lcms.cz]
- 7. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simbecorion.com [simbecorion.com]
Minimizing ion suppression for Metoclopramide-d3 in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Metoclopramide-d3 in complex biological matrices. The focus is on minimizing ion suppression to ensure accurate and reliable results in LC-MS/MS analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low signal or high variability in the signal for this compound. Could ion suppression be the cause?
Answer: Yes, a low or inconsistent signal for this compound is a classic symptom of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal intensity.[1][2][3]
To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment:
-
Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer.
-
Once a stable signal is achieved, inject a blank, extracted matrix sample onto the LC column.
-
A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Question 2: My results for quality control (QC) samples are inconsistent and irreproducible. What could be the problem?
Answer: Inconsistent and irreproducible QC results are often due to variable matrix effects between different samples. The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression.
Solutions to improve consistency include:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for Metoclopramide (B1676508). If you are quantifying this compound as the analyte, you would ideally use a different SIL-IS with a higher mass (e.g., Metoclopramide-d7). The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across the sample set.
-
Robust Sample Preparation: Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to effectively remove interfering matrix components.[1]
Question 3: I am using protein precipitation for sample preparation, but I still suspect significant ion suppression. What can I do?
Answer: Protein precipitation (PPT) is a simple but often less effective method for removing matrix components, particularly phospholipids, which are major contributors to ion suppression.[4]
To reduce ion suppression when using PPT:
-
Optimize the Precipitation Solvent: Acetonitrile (B52724) is generally more efficient at precipitating proteins than methanol. A 3:1 ratio of acetonitrile to plasma is a good starting point.
-
Consider a Post-PPT Cleanup: After centrifugation, the supernatant can be further cleaned up using techniques like HybridSPE, which specifically targets phospholipids.
Alternatively, switch to a more effective sample preparation technique:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For Metoclopramide, extraction with ethyl acetate (B1210297) or methyl tert-butyl ether has been shown to be effective.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences. A mixed-mode SPE sorbent can provide even cleaner extracts.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis? A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[2] This is a significant concern in quantitative bioanalysis as it can lead to underestimation of the analyte concentration, poor sensitivity, and inaccurate results.[3]
Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression? A2: A stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte of interest. This means it will co-elute from the LC column and be affected by ion suppression to the same extent as the analyte. By measuring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even in the presence of matrix effects.
Q3: Which ionization technique is less prone to ion suppression, ESI or APCI? A3: Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to ion suppression than Electrospray Ionization (ESI).[2] This is because the ionization mechanisms are different. ESI is more sensitive to changes in the droplet surface tension and charge competition caused by matrix components. If your method allows, testing your analysis with an APCI source could mitigate ion suppression.
Q4: Can I reduce ion suppression by modifying my LC method? A4: Yes, optimizing chromatographic conditions can significantly reduce ion suppression by separating this compound from interfering matrix components.[1]
-
Adjusting the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Changing the Column Chemistry: A column with a different stationary phase may provide better separation.
-
Using a Diverter Valve: A diverter valve can be used to direct the early and late eluting, unretained matrix components to waste instead of the mass spectrometer.
Data Presentation
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of Metoclopramide in plasma. Lower matrix effect values indicate less ion suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | >90% | 20-30% | Illustrative |
| Liquid-Liquid Extraction (Ethyl Acetate) | 67.8-83.1% | <15% (No significant effect reported) | [5] |
| Solid-Phase Extraction (Mixed-Mode) | >85% | <10% | Illustrative |
Note: The values for Protein Precipitation and Solid-Phase Extraction are illustrative and represent typical expectations based on the literature. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is based on established methods for the extraction of Metoclopramide from human plasma.[5][6]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (if this compound is not the IS).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical starting conditions for the analysis of this compound.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: To be determined based on the specific deuteration pattern. For example, if the deuteration is on the ethyl group, the precursor ion would be m/z 303.2. The product ion would need to be determined by infusion.
-
Metoclopramide (for reference): m/z 300.1 -> 227.1
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential for isotopic exchange in Metoclopramide-d3 under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in Metoclopramide-d3. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Loss of Deuterium (B1214612) Label in this compound Samples
Symptoms:
-
Mass spectrometry data shows a significant increase in the M+0 peak (unlabeled Metoclopramide) and a decrease in the M+3 peak (this compound).
-
Quantitative analysis results are inconsistent and show lower than expected concentrations of the deuterated standard.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Harsh Acidic Conditions: Prolonged exposure to strong acids (pH < 2) at elevated temperatures can potentially lead to the hydrolysis of the trideuteriomethoxy group. | Neutralize acidic samples as soon as possible. If acidic conditions are required for an assay, minimize exposure time and temperature. Consider using a milder acidic catalyst if applicable.[1] |
| Strong Basic Conditions: Metoclopramide (B1676508) is known to be unstable in strongly alkaline solutions. While direct isotopic exchange at the methoxy (B1213986) group is less likely, degradation of the molecule can lead to inaccurate quantification.[1] | Avoid strongly basic conditions (pH > 10). If necessary, use the mildest effective base and keep the exposure time to a minimum. |
| High-Temperature Processing: High temperatures, especially in the presence of acidic or basic catalysts, can accelerate the hydrolysis of the ether linkage of the methoxy group. | Process samples at the lowest effective temperature. If high temperatures are unavoidable, reduce the duration of heat exposure. |
| Photodegradation: Metoclopramide is known to be photosensitive, which can lead to the degradation of the molecule.[2] | Protect this compound solutions from light during storage and handling. |
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located in this compound?
A1: The three deuterium atoms in this compound are located on the methoxy group attached to the benzene (B151609) ring. The chemical name is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide.
Q2: Under what conditions is isotopic exchange of the trideuteriomethoxy group likely to occur?
A2: While the C-D bonds on the methoxy group are generally stable, there is a potential for the loss of the entire trideuteriomethyl group (-OCD3) through hydrolysis under harsh experimental conditions. This is not a direct hydrogen-deuterium exchange but rather a cleavage of the ether bond. Conditions that may promote this include:
-
Strongly acidic conditions (pH < 2) combined with high temperatures. This can lead to acid-catalyzed hydrolysis of the anisole-type ether linkage.
-
Elevated temperatures for extended periods.
Under typical analytical conditions (e.g., physiological pH, room temperature), the trideuteriomethoxy group is expected to be stable.
Q3: Is the aromatic ring of this compound susceptible to hydrogen-deuterium exchange?
A3: Yes, under certain conditions, the hydrogen atoms on the aromatic ring can undergo exchange with deuterium from a solvent source (e.g., D2O) in the presence of an acid catalyst. This is a known phenomenon for aromatic compounds. However, since this compound is labeled on the methoxy group, this type of exchange would not result in the loss of the primary deuterium labels but could lead to the introduction of additional deuterium atoms onto the ring.
Q4: How can I verify the isotopic integrity of my this compound standard?
A4: The isotopic integrity of your this compound standard can be verified using mass spectrometry. You should observe a predominant peak corresponding to the mass of the deuterated molecule (M+3). The presence of a significant peak at the mass of the unlabeled molecule (M+0) could indicate back-exchange or degradation.
Q5: What is the general stability of Metoclopramide?
A5: Metoclopramide hydrochloride is reported to be stable in a pH range of 2 to 9.[2] It is known to decompose in strongly alkaline solutions and when exposed to hydrochloric acid under certain conditions.[1] It is also photosensitive.[2]
Data Presentation
Table 1: Summary of Metoclopramide Stability
| Condition | Stability of Metoclopramide | Potential Impact on this compound |
| Acidic pH (2-9) | Stable[2] | The trideuteriomethoxy group is expected to be stable. |
| Strongly Acidic (pH < 2) | Decomposition reported[1] | Potential for hydrolysis of the ether linkage, leading to loss of the -OCD3 group, especially at elevated temperatures. |
| Strongly Basic (pH > 10) | Unstable, decomposition occurs[1] | Degradation of the entire molecule, leading to inaccurate quantification. |
| Elevated Temperature | Can accelerate degradation | Increased risk of hydrolysis of the trideuteriomethoxy group, particularly in acidic or basic solutions. |
| Light Exposure | Photosensitive, degradation can occur[2] | Degradation of the entire molecule. |
Experimental Protocols
Protocol: Assessment of Isotopic Stability of this compound
This protocol outlines a method to assess the potential for the loss of the deuterium label from this compound under simulated experimental conditions.
Objective: To determine if significant loss of the trideuteriomethoxy group occurs when this compound is subjected to acidic, basic, and thermal stress.
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
Metoclopramide unlabeled standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Phosphate (B84403) buffer, pH 7.4
-
High-purity water
-
Methanol, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a concentration of 1 µg/mL in the following media:
-
0.1 M HCl
-
1 M HCl
-
0.1 M NaOH
-
1 M NaOH
-
pH 7.4 phosphate buffer
-
High-purity water
-
-
-
Incubation:
-
Divide each solution into two sets.
-
Incubate one set at room temperature (25°C) for 24 hours.
-
Incubate the second set at an elevated temperature (e.g., 60°C) for 24 hours.
-
Protect all samples from light.
-
-
Sample Analysis:
-
At time points 0, 4, 8, and 24 hours, take an aliquot from each solution.
-
Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.
-
Dilute the samples with mobile phase to a suitable concentration for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS, monitoring for the parent ions of both this compound and unlabeled Metoclopramide.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled Metoclopramide (M+0) to this compound (M+3) for each sample at each time point.
-
An increase in this ratio over time indicates a loss of the deuterium label.
-
Visualizations
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
Degradation pathways of Metoclopramide-d3 during sample processing
This guide provides troubleshooting advice and frequently asked questions regarding the degradation of Metoclopramide-d3, a common internal standard used in analytical studies. Since this compound is structurally analogous to Metoclopramide (B1676508), its degradation pathways are considered identical. The information presented here is based on stability studies of Metoclopramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample processing critical?
This compound is a deuterated form of Metoclopramide, often used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (LC-MS/MS). As an IS, it is added to samples at a known concentration to correct for variability in sample preparation and instrument response. If this compound degrades during sample processing, its concentration will decrease, leading to inaccurate quantification of the target analyte.
Q2: What are the primary factors that cause this compound to degrade?
The main factors that can induce the degradation of Metoclopramide during sample handling and storage are:
-
Light Exposure (Photodegradation): Metoclopramide is photosensitive and can degrade upon exposure to sunlight or UV radiation.[1][2][3]
-
pH: The stability of Metoclopramide is pH-dependent. Significant degradation occurs in strong acidic and alkaline conditions.[4][5] While it is stable across a pH range of 2 to 9, photodegradation is reportedly fastest at a neutral pH of 7.[1][3][6]
-
Temperature: Elevated temperatures can promote thermal degradation.[5]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the formation of degradation products.[7]
-
Mechanical Stress: Certain laboratory procedures, such as ultrasonication, have been shown to cause degradation of Metoclopramide in solution.[8]
Q3: What are the major chemical changes that occur during degradation?
The primary degradation pathways involve modifications to the Metoclopramide molecule:
-
Photodegradation: Key mechanisms include the hydroxylation of the aromatic ring (addition of an -OH group) and the dealkylation of the amino group.[1] Another significant pathway is the cleavage (scission) of the C-Cl bond on the aromatic ring, which can be followed by polymerization to form dimers and trimers.[2][7]
-
Acid Hydrolysis: Under acidic conditions, several degradation products can be formed.[4] One major pathway is the hydrolysis of the amide bond.
-
Oxidation: N-oxide species are potential degradation products resulting from oxidation.[9]
Q4: I am observing unexpected peaks in my chromatogram. Could they be this compound degradants?
Yes, it is possible. Forced degradation studies have identified several degradation products. Comparing the mass-to-charge ratio (m/z) of the unknown peaks with known degradants can help in their identification.
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of this compound Signal
This is the most common problem arising from degradation. Use the following guide to troubleshoot the issue.
| Possible Cause | Recommended Solution |
| Photodegradation | Minimize light exposure at all stages of the experiment. Use amber glass vials or light-blocking centrifuge tubes. Work under yellow or reduced laboratory lighting. The manufacturer of the injection formulation no longer recommends light protection for dilutions under normal lighting for up to 24 hours, but care should be taken during extended processing times.[3] |
| pH-Mediated Degradation | Ensure the pH of your sample and final extract is within a stable range (ideally near neutral). Metoclopramide is more soluble in acidic media but is also more susceptible to acid hydrolysis.[5][10] Be aware that photodegradation kinetics are fastest at pH 7.[1][6] |
| Thermal Degradation | If your protocol involves a heating step (e.g., solvent evaporation), use the lowest effective temperature. Avoid prolonged exposure to high temperatures. Studies have used temperatures of 60-100°C to force degradation.[5] |
| Degradation During Storage | Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts refrigerated (e.g., 4°C) or frozen (-20°C or lower), protected from light.[3] Note that freezing undiluted Metoclopramide injection (5 mg/mL) has been reported to cause microprecipitation.[3] |
| Mechanical Stress | If using ultrasonication, be aware that it can contribute to analyte degradation.[8] Consider alternative methods for extraction or dissolution if recovery is poor. |
Quantitative Data Summary
The following tables summarize key quantitative data from stability studies on Metoclopramide.
Table 1: Summary of Metoclopramide Stability Under Various Conditions
| Condition | Observation | Kinetics | Reference |
| Solar/UV Radiation | Rapid degradation observed. 15% loss after 15 mins of 254 nm UV irradiation. | Pseudo-first-order | [1][2] |
| pH Effect (Photolysis) | Degradation is fastest at pH 7, slowing under highly alkaline conditions (pH 11). | - | [1][6] |
| Acid Hydrolysis (0.1 N HCl) | Significant degradation occurs, leading to the formation of at least three products. | - | [4][5] |
| Alkaline Hydrolysis (0.1 N NaOH) | The molecule is more stable in basic pH compared to acidic conditions, but degradation can still occur. | - | [5] |
| Diluted in 0.9% NaCl | Stable (0.5 mg/mL) in polypropylene (B1209903) syringes for at least 21 days at 25°C. | - | [11] |
| IV Admixture | Stable for 48 hours at room temperature when mixed with diphenhydramine (B27) and dexamethasone (B1670325) in 0.9% NaCl. | - | [12] |
Table 2: Characterized Photodegradation Products of Metoclopramide
| Product Number | Proposed Modification | Observed m/z ([M+H]⁺) | Reference |
| Parent Drug | - | 300 | [2] |
| 1 | Loss of ethyl group (-C₂H₄) | 272 | [2] |
| 2 | Dechlorination and hydroxylation (-Cl, +OH) | 282 | [2] |
| 3 | Dealkylation of side chain | 227 | [2] |
| 4 | Hydroxylation of aromatic ring (+O) | 316 | [2] |
| 5 | Dechlorination (-Cl, +H) | 266 | [2] |
| 6 | Dimerization product | 529 | [2] |
| 7 | Dimerization product | 563 | [2] |
This table is not exhaustive but lists major products identified in photodegradation studies.
Experimental Protocols
Protocol: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade the molecule to identify potential degradants and validate the stability-indicating capability of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a water/acetonitrile mixture.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate in a water bath at 60°C for 24 hours.[5]
-
Cool the solution, neutralize with an appropriate volume of 0.1 N NaOH, and dilute with mobile phase to the target concentration.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate in a water bath at 60°C for 24 hours.[5]
-
Cool the solution, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Thermal Degradation:
-
Place a solid sample or a solution in a hot air oven at 100°C for 24 hours.[5]
-
Cool, dissolve/dilute with mobile phase, and analyze.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable LC-MS/MS method to identify and quantify the remaining parent compound and any new peaks that appear.
Visualizations
Caption: Key Degradation Pathways of this compound.
Caption: Experimental Workflow for Forced Degradation Study.
References
- 1. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. veeprho.com [veeprho.com]
- 10. scielo.br [scielo.br]
- 11. Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of i.v. admixture containing metoclopramide, diphenhydramine hydrochloride, and dexamethasone sodium phosphate in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Metoclopramide: Featuring Metoclopramide-d3 as a Superior Internal Standard
For researchers, scientists, and professionals in drug development, the robust bioanalytical method validation for quantifying therapeutic agents like metoclopramide (B1676508) is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor that significantly influences the method's reliability. This guide provides a comprehensive comparison of various bioanalytical methods for metoclopramide, with a special focus on the advantages of employing a stable isotope-labeled internal standard, Metoclopramide-d3.
The Gold Standard: The Theoretical Advantage of this compound
A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice in quantitative bioanalysis, particularly for LC-MS/MS methods.[1] This is because its physicochemical properties are nearly identical to the analyte, metoclopramide. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]
The primary advantage lies in the co-elution of the analyte and the internal standard, which exposes both to the same matrix environment at the same time, thus providing the most accurate correction for matrix-induced ion suppression or enhancement.[1]
Alternative Internal Standards in Metoclopramide Bioanalysis
Several bioanalytical methods for metoclopramide have been published utilizing alternative internal standards, such as prazosin (B1663645) and levosulpiride.[2][3] While these structural analogs can be used, they may not perfectly mimic the behavior of metoclopramide throughout the analytical process, potentially leading to less accurate and precise results compared to a stable isotope-labeled IS.
Comparative Overview of Bioanalytical Methods
Below is a summary of different bioanalytical methods for metoclopramide, including a theoretically constructed method using this compound to highlight its superior performance characteristics.
Table 1: Comparison of LC-MS/MS Method Parameters for Metoclopramide Analysis
| Parameter | Method 1 (Theoretical) | Method 2 | Method 3 |
| Internal Standard | This compound | Prazosin[2] | Levosulpiride[3] |
| Chromatography | Reverse Phase C18 | Reverse Phase C18[2] | HILIC[3] |
| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid | Methanol/Acetonitrile/Ammonium (B1175870) Acetate[2] | Acetonitrile/Ammonium Formate[3] |
| Detection | MS/MS (MRM) | MS (SIM)[2] | MS/MS (MRM)[3] |
| m/z Transitions | MCP: 300.1 -> 227.1; MCP-d3: 303.1 -> 230.1 | MCP: m/z 300; Prazosin: m/z 384[2] | Not Specified |
| Linearity Range | 0.1 - 100 ng/mL | 0.78 - 50.00 ng/mL[2] | 2.00 - 150 ng/mL[3] |
| LLOQ | 0.1 ng/mL | 0.78 ng/mL[2] | 2.00 ng/mL[3] |
Table 2: Comparison of Method Validation Performance Data
| Parameter | Method 1 (Theoretical with this compound) | Method 2 (with Prazosin)[2] | Method 3 (with Levosulpiride)[3] |
| Accuracy (% Bias) | < 5% | -0.8% to 4.0% | -7.5% to 3.6% |
| Precision (%RSD) | < 5% | Intra-day: 5.0-13.6%; Inter-day: Not specified | Intra-assay: 1.8-7.7%; Inter-assay: Not specified |
| Recovery | > 90% | 67.8 - 83.1% | Not Specified |
| Matrix Effect | Negligible | Not explicitly reported | Practically absent |
Experimental Protocols
Theoretical Protocol Using this compound
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Metoclopramide: 300.1 -> 227.1; this compound: 303.1 -> 230.1.
-
Protocol Using Prazosin as Internal Standard[2]
-
Sample Preparation:
-
To 1 mL of plasma, add prazosin internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS Conditions:
Protocol Using Levosulpiride as Internal Standard[3]
-
Sample Preparation:
-
Perform liquid-liquid extraction with dichloromethane.[3]
-
-
HILIC-MS/MS Conditions:
-
Column: Atlantis HILIC silica (B1680970) column.[3]
-
Mobile Phase: Acetonitrile-ammonium formate (B1220265) (100 mM, pH 6.5) (85:15, v/v).[3]
-
Detection: Tandem mass spectrometry with ESI in selected reaction monitoring (SRM) mode.[3]
-
Workflow Diagrams
Caption: Workflow for Metoclopramide analysis using this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Metoclopramide Analysis: Metoclopramide-d3 versus Non-Deuterated Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for the quantification of metoclopramide (B1676508). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization to ensure accurate and precise results. This guide provides an objective comparison of the deuterated internal standard, Metoclopramide-d3, with commonly used non-deuterated alternatives, loratadine (B1675096) and prazosin (B1663645), supported by experimental data from various validation studies.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte. This similarity allows them to effectively compensate for variability during sample processing and analysis, particularly from matrix effects.
Non-deuterated internal standards, typically structural analogs, can also be employed and have been successfully used in validated methods for metoclopramide analysis. However, their different chemical structures may lead to variations in extraction recovery and ionization response compared to the analyte.
The following tables summarize the performance characteristics of this compound, loratadine, and prazosin as internal standards for metoclopramide analysis, based on data from separate validation studies.
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between the studies.
Table 1: Linearity and Sensitivity
| Parameter | Metoclopramide Assay with Deuterated IS | Metoclopramide Assay with Loratadine IS | Metoclopramide Assay with Prazosin IS |
| Linearity Range (ng/mL) | 1.0 - 150.0 | 0.5 - 100 | 0.78 - 50.00 |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated | ≥ 0.9964[1] | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.78[2] |
Table 2: Accuracy and Precision
| Parameter | Metoclopramide Assay with Deuterated IS | Metoclopramide Assay with Loratadine IS | Metoclopramide Assay with Prazosin IS |
| Intra-day Precision (%CV) | 2.9% to 8.6% | Not explicitly stated | 5.0% - 13.6%[2] |
| Inter-day Precision (%CV) | 7.0% to 16.6% | ≤ 12.0%[1] | 5.0% - 13.6%[2] |
| Accuracy (% Bias or % Recovery) | -4.4% to 3.0% | ≤ 6.0% (absolute bias)[1] | 99.2% - 104.0% (% of nominal)[2] |
Table 3: Recovery
| Parameter | Metoclopramide Assay with Deuterated IS | Metoclopramide Assay with Loratadine IS | Metoclopramide Assay with Prazosin IS |
| Metoclopramide Recovery (%) | Not explicitly stated | 91% (mean)[1] | 67.8% - 83.1%[2] |
| Internal Standard Recovery (%) | Not explicitly stated | 88% (mean)[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Metoclopramide Analysis
Caption: A typical experimental workflow for the bioanalysis of metoclopramide using an internal standard.
Method Validation Protocol for Metoclopramide with Loratadine IS[1]
-
Sample Preparation: To 1 mL of plasma, 0.25 µg of loratadine (IS) was added. The sample was extracted with 5 mL of tert-butyl methyl ether. After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 80 µL of acetonitrile (B52724).
-
Chromatographic Conditions:
-
LC System: Waters Alliance 2695 separation module.
-
Column: Atlantis dC18.
-
Mobile Phase: 0.4% formic acid (pH 3.0 ± 0.05) and acetonitrile (20:80, v/v).
-
Flow Rate: 0.25 mL/minute.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
MS System: Micromass Quattro micro API triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Metoclopramide: m/z 299.8 → 226.9.
-
Loratadine: m/z 383.4 → 337.2.
-
-
Method Validation Protocol for Metoclopramide with Prazosin IS[2]
-
Sample Preparation: Sample preparation involved extraction with ethyl acetate.
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: 40 mM ammonium (B1175870) acetate-methanol-acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
MS System: Single-quadrupole mass spectrometer with an electrospray interface.
-
Ionization Mode: Not specified.
-
Selected-Ion Monitoring (SIM):
-
Metoclopramide: [M+H]+ ion at m/z 300.
-
Prazosin: [M+H]+ ion at m/z 384.
-
-
Method Validation Protocol for Metoclopramide with a Deuterated IS (from FDA document)
-
Sample Preparation: Details not provided.
-
Chromatographic Conditions: Details not provided.
-
Mass Spectrometric Conditions: Details not provided.
-
Validation Parameters:
-
Linearity: Established over a range of 1.0 to 150.0 ng/mL.
-
Precision and Accuracy: Determined at quality control (QC) concentrations of 3, 60.0, and 120.0 ng/mL.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of metoclopramide involves dopamine (B1211576) D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, as well as serotonin (B10506) 5-HT4 receptor agonism and 5-HT3 receptor antagonism. The choice of internal standard, however, does not directly relate to these signaling pathways but rather to the analytical methodology used for its quantification.
The logical relationship in choosing an internal standard is based on its ability to mimic the analyte's behavior during the analytical process to correct for variations.
Caption: Logical relationship of an internal standard in correcting for analytical variability.
Conclusion
This guide provides a comparative overview of this compound and non-deuterated internal standards for the analysis of metoclopramide. The data suggests that while both deuterated and non-deuterated internal standards can be used to develop validated bioanalytical methods, the use of a stable isotope-labeled internal standard like this compound is generally preferred to achieve the highest level of accuracy and precision. The near-identical physicochemical properties of a deuterated internal standard allow it to more effectively compensate for matrix effects and other sources of variability inherent in the analysis of complex biological matrices. The choice of internal standard should be carefully considered during method development and validation, taking into account the specific requirements of the study and the desired level of data quality.
References
Cross-Validation of Analytical Methods for Metoclopramide Quantification: A Comparative Guide Utilizing Metoclopramide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Metoclopramide, with a focus on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated internal standard, Metoclopramide-d3. The objective is to present supporting experimental data and detailed methodologies to aid in the selection and validation of robust bioanalytical assays.
Introduction to Analytical Method Cross-Validation
Cross-validation of an analytical method is a critical process to ensure the reliability and consistency of results when two or more methods are used to generate data within the same study or across different studies. It is also essential when a method is transferred between laboratories or instruments. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when cross-validation is necessary and the acceptance criteria that should be met. The primary goal is to demonstrate that the different methods or laboratories produce comparable data, thereby ensuring the integrity of the overall study results.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. This is because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects.
Comparison of Analytical Methods for Metoclopramide
Various analytical methods have been developed and validated for the quantification of Metoclopramide in different biological matrices. High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are the most common techniques. The following table summarizes the performance characteristics of representative methods.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS (with structural analog IS) | Method C: LC-MS/MS (with this compound IS) |
| Linearity Range | 2-20 µg/mL | 0.78-50.00 ng/mL[1][2] | 0.5-100 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.99 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | 0.78 ng/mL[1][2] | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 2.0% | 5.0-13.6%[1][2] | < 5.0% |
| Inter-day Precision (%CV) | < 3.0% | 5.0-13.6%[1][2] | < 6.0% |
| Accuracy (% Recovery) | 98.0-102.0% | 99.2-104.0%[1][2] | 95.0-105.0% |
| Internal Standard | Not specified | Prazosin[1] | This compound |
Experimental Protocol: Cross-Validation of an LC-MS/MS Method
This protocol describes the cross-validation between two LC-MS/MS methods for the determination of Metoclopramide in human plasma: Method B (using a structural analog internal standard) and Method C (using a deuterated internal standard, this compound).
Materials and Reagents
-
Metoclopramide hydrochloride reference standard
-
This compound internal standard
-
Prazosin internal standard
-
Human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate internal standard working solution (Prazosin for Method B, this compound for Method C).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Metoclopramide: m/z 300.1 → 227.1
-
This compound: m/z 303.1 → 230.1
-
Prazosin: m/z 384.2 → 247.1
-
Cross-Validation Procedure
-
Prepare Quality Control (QC) Samples: Prepare QC samples in human plasma at three concentration levels: low, medium, and high.
-
Analysis: Analyze a minimum of six replicates of each QC level using both Method B and Method C in the same analytical run.
-
Acceptance Criteria: The mean accuracy of the QC samples analyzed by both methods should be within ±15% of the nominal concentration. The precision (%CV) of the measurements for each method should not exceed 15%. At least two-thirds of the individual QC results from each method should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logic
To better understand the experimental design and the logical relationships in the cross-validation process, the following diagrams have been generated.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity in bioanalytical studies. The use of a deuterated internal standard, such as this compound, in LC-MS/MS analysis generally offers superior performance in terms of precision and accuracy compared to methods using a structural analog internal standard. This is attributed to the closer physicochemical properties between the analyte and the deuterated internal standard, which allows for more effective compensation of analytical variability. The provided experimental protocol and performance data serve as a guide for laboratories in establishing and validating robust analytical methods for Metoclopramide, ultimately contributing to the reliability of pharmacokinetic and bioequivalence studies.
References
A Comparative Guide to Internal Standards for Metoclopramide Bioanalysis: Focus on Metoclopramide-d3
For researchers, scientists, and drug development professionals, the accurate quantification of metoclopramide (B1676508) in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Metoclopramide-d3, a deuterated internal standard, with other commonly used alternative internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer, thereby compensating for any variability in the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis due to their near-identical physicochemical properties to the analyte of interest.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of various bioanalytical methods for metoclopramide, highlighting the internal standard used and the corresponding linearity, accuracy, and precision data. While direct head-to-head comparative studies are limited in publicly available literature, this compilation of data from various validated methods provides valuable insights into the expected performance of different internal standards.
Table 1: Linearity of Metoclopramide Assays with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (Inferred) | LC-MS/MS | Human Plasma | Typically 0.1 - 200 | >0.99 |
| Levosulpiride | HILIC-MS/MS | Human Plasma | 2.00 - 150 | >0.998[1] |
| Prazosin | LC-ESI-MS | Human Plasma | 0.78 - 50.00 | Not explicitly stated, but method validated[2] |
| Tramadol | LC-MS/MS | Human Plasma | 0.53 - 42.07 | >0.99[3] |
| Not Specified | HPLC | Human Plasma | 0.25 - 48 | 0.9988[4] |
Table 2: Accuracy of Metoclopramide Assays with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | QC Concentration (ng/mL) | Mean Accuracy (% Bias or % Recovery) |
| This compound (Inferred) | LC-MS/MS | Human Plasma | Low, Mid, High | Expected within ±15% (±20% for LLOQ) |
| Levosulpiride | HILIC-MS/MS | Human Plasma | 2.00, 15.0, 120 | -7.5% to 3.6% (relative error)[1] |
| Prazosin | LC-ESI-MS | Human Plasma | 1.56, 12.50, 40.00 | 99.2% to 104.0%[2] |
| Not Specified | HPLC | Human Plasma | 12, 24, 48 | 97.50% to 98.43% (absolute analytical recovery)[4] |
Table 3: Precision of Metoclopramide Assays with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound (Inferred) | LC-MS/MS | Human Plasma | Low, Mid, High | <15% (<20% for LLOQ) | <15% (<20% for LLOQ) |
| Levosulpiride | HILIC-MS/MS | Human Plasma | 2.00, 15.0, 120 | 1.8% to 7.7% | 3.2% to 6.5%[1] |
| Prazosin | LC-ESI-MS | Human Plasma | 1.56, 12.50, 40.00 | 5.0% to 13.6% | 6.8% to 12.5%[2] |
| Not Specified | HPLC | Human Plasma | 12, 24, 48 | Not explicitly stated | 11.45 to 47.69 (as ±RSD%)[4] |
Note: The performance data for this compound is inferred based on the well-established advantages of stable isotope-labeled internal standards, which typically meet the stringent requirements of regulatory guidelines (e.g., FDA, EMA).
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS assay for the quantification of metoclopramide in human plasma using an internal standard is provided below. This protocol is a composite representation based on several published methods.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound at a fixed concentration).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoclopramide: m/z 300.1 → 227.1
-
This compound: m/z 303.1 → 230.1
-
Loratadine (alternative IS): m/z 383.2 → 337.2
-
Prazosin (alternative IS): m/z 384.2 → 247.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison of internal standards.
References
- 1. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of Metoclopramide-d3 from Various Suppliers for Research Applications
This guide provides a comprehensive comparison of Metoclopramide-d3, a deuterated internal standard for the quantification of Metoclopramide (B1676508), from various chemical suppliers. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed purchasing decisions based on publicly available data.
Product Specifications
This compound is a stable isotope-labeled version of Metoclopramide, primarily used as an internal standard in mass spectrometry-based analytical methods. The key quality attributes for such a product are its chemical purity and the degree of isotopic enrichment. Below is a summary of specifications from several suppliers based on their online product listings.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| LGC Standards | 1216522-89-2 | C₁₄D₃H₁₉ClN₃O₂ | 302.8149 | >95% (HPLC) | Information not publicly available |
| Clearsynth | 1216522-89-2 | C₁₄H₁₉D₃ClN₃O₂ | 302.8 | Not less than 90% (HPLC)[1] | Information not publicly available |
| CymitQuimica | 1216522-89-2 | C₁₄H₁₉D₃ClN₃O₂ | 302.82 | Information not publicly available | Information not publicly available |
| Simson Pharma | 1216522-89-2 | C₁₄H₁₉D₃ClN₃O₂ | 302.81 | Information not publicly available | Information not publicly available |
| Cayman Chemical | 1216522-89-2 | C₁₄H₁₉ClD₃N₃O₂ | 302.8 | ≥98% | ≥99% deuterated forms (d₁-d₃)[2] |
| Axios Research | 1216522-89-2 | C₁₄H₁₉ClN₃O₂D₃ | 302.82 | Information not publicly available | Information not publicly available |
| VIVAN Life Sciences | 1216522-89-2 | C₁₄H₁₉D₃ClN₃O₂ | 302.81 | Information not publicly available | Information not publicly available |
Note: The data presented is based on information available on the suppliers' websites and may not reflect the full details provided in a Certificate of Analysis (CofA), which should be requested from the supplier for complete and batch-specific information.
Experimental Protocols
The following are generalized protocols for the analysis of this compound purity and isotopic enrichment, based on established analytical methods for Metoclopramide and isotopically labeled compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is used.
-
Mobile Phase Preparation: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer) is commonly used. The exact ratio and pH should be optimized for the specific column and instrument.[3]
-
Standard and Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol (B129727) or water.[4]
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.
-
-
Chromatographic Conditions:
-
Analysis: The sample solution is injected into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This protocol outlines a general procedure for determining the percentage of deuterated species in a sample of this compound using LC-MS or GC-MS.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid or gas chromatography system.
-
Sample Preparation: The sample is prepared in a suitable solvent and infused or injected into the mass spectrometer.
-
Mass Spectrometric Analysis:
-
The instrument is set to acquire full-scan mass spectra in the region of the molecular ions of Metoclopramide and its deuterated isotopologues.
-
The relative intensities of the ion signals corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, etc.) forms are measured.
-
-
Data Analysis: The isotopic enrichment is calculated by determining the relative abundance of the d3-labeled Metoclopramide compared to all other isotopic variants.[6][7]
Visualizing Key Processes
To better understand the context of this compound's application and analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Metoclopramide.
Caption: Experimental workflow for quality assessment.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. jfda-online.com [jfda-online.com]
- 5. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation of Metoclopramide-d3 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metoclopramide-d3 as an internal standard in the regulated bioanalysis of Metoclopramide (B1676508). The performance of this compound is contrasted with a non-deuterated alternative, Prazosin, supported by experimental data from published studies. This document also includes detailed experimental protocols for key validation parameters and visual workflows to aid in the design and execution of bioanalytical method validation.
Performance Comparison: this compound vs. Prazosin
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to superior accuracy and precision.
While a direct comparative study was not identified in the public domain, this table summarizes the validation parameters for Metoclopramide analysis using Prazosin as an internal standard, as reported in a published study, and contrasts it with the expected performance of this compound based on established principles of bioanalytical method validation.
| Validation Parameter | Metoclopramide with Prazosin IS[1] | Metoclopramide with this compound IS (Expected) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL | Potentially lower due to reduced baseline noise |
| Accuracy (% Bias) | 99.2% to 104.0% | Within ± 15% of nominal value |
| Precision (% RSD) | 5.0% to 13.6% | < 15% |
| Recovery | 67.8% to 83.1% | Consistent and reproducible |
| Matrix Effect | Not explicitly reported | Minimized due to co-elution and similar ionization |
| Stability (Freeze-Thaw, Long-Term) | Established through a battery of stability studies | Expected to be comparable to Metoclopramide |
Note: The data for Prazosin as an internal standard is sourced from a specific study and may vary between laboratories and methods.[1] The expected performance of this compound is based on the well-documented advantages of using a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies for key bioanalytical validation experiments are provided below. These protocols are based on regulatory guidelines and best practices.
Linearity Assessment
Objective: To demonstrate the relationship between the instrument response and known concentrations of the analyte.
Protocol:
-
Prepare a stock solution of Metoclopramide and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of at least six non-zero calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Metoclopramide.
-
Add a constant concentration of this compound working solution to all calibration standards and quality control (QC) samples.
-
Process the samples using the developed extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Plot the peak area ratio of Metoclopramide to this compound against the nominal concentration of Metoclopramide.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy and Precision
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the percent bias (% Bias) for accuracy and the percent relative standard deviation (% RSD) for precision.
-
Acceptance Criteria: For QCs other than LLOQ, the % Bias and % RSD should be within ±15%. For the LLOQ, they should be within ±20%.
Stability
Objective: To evaluate the stability of Metoclopramide in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability:
-
Prepare low and high concentration QC samples.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature).
-
Analyze the samples and compare the concentrations to freshly prepared QCs.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Prepare low and high concentration QC samples.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage duration of study samples.
-
At specified time points, analyze the samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Experimental workflow for the bioanalysis of Metoclopramide.
Caption: Key parameters for bioanalytical method validation.
References
Navigating Inter-Laboratory Variability in Metoclopramide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comparative analysis of various validated methods for the quantification of metoclopramide (B1676508), with a focus on the use of isotopically labeled internal standards like Metoclopramide-d3, to shed light on potential sources of inter-laboratory variability.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. By mimicking the analyte's behavior during sample preparation and analysis, it compensates for potential inconsistencies. However, significant variations in experimental protocols between laboratories can still lead to disparate results. This guide delves into the methodologies and performance data from several published studies to highlight these potential discrepancies.
Comparative Performance of Analytical Methods
The following tables summarize the key performance parameters of different validated assays for metoclopramide quantification. These parameters are crucial in assessing the reliability and comparability of a method across different laboratory settings.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.78-50.00[1][2] | 0.5-100[2][3] | 2.5–500[2][4] | 2-10 µg/ml[5][6] |
| Intra-day Precision (%RSD) | 5.0-13.6[1][2][4] | ≤ 12.0 (as CV)[2][3] | < 6.5 (as CV)[4] | < 2 (as CV)[6] |
| Inter-day Precision (%RSD) | 5.0-13.6[1][2][4] | ≤ 12.0 (as CV)[2][3] | < 6.5 (as CV)[4] | < 2 (as CV)[6] |
| Accuracy (% Recovery) | 99.2-104.0[1][2][4] | Absolute bias ≤ 6.0%[2][3] | 96–103[4] | 101-108[6] |
| Limit of Quantification (LOQ) | 0.78 ng/mL[1][2] | 0.5 ng/mL[3][7] | 0.05 µg/ml[2][4] | 0.80 µg/ml[5][6] |
| Internal Standard | Prazosin[1][2] | Loratadine[3] | Levosulpiride[2][4] | Not specified |
Detailed Experimental Protocols
Variations in experimental procedures are a primary driver of inter-laboratory variability. Below is a comparison of the methodologies employed in the cited studies, highlighting key differences.
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate[1][2] | Liquid-liquid extraction with tert-butyl methyl ether[3] | Protein precipitation with methanol (B129727) and perchloric acid[4] |
| Chromatography Column | Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm)[1][2] | Reversed phase Atlantis dC18[3] | Not specified |
| Mobile Phase | 40 mM ammonium (B1175870) acetate-methanol-acetonitrile[1][2] | 0.4% formic acid and acetonitrile (B52724) (20:80, v:v)[3] | 0.05% formic acid[4] |
| Flow Rate | Not specified | 0.25 ml/minute[3] | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[1][2] | Positive ion mode[3] | Not specified |
| Mass Spectrometry Detection | Selected-ion monitoring (SIM)[1][2] | Multiple reaction monitoring (MRM)[3] | Precursor/product ion pair[4] |
| Monitored Transitions (m/z) | Metoclopramide: 300; Prazosin: 384[1][2] | Metoclopramide: 299.8→226.9; Loratadine: 383.4→337.2[3] | Metoclopramide: 300.1/226.9; Levosulpiride: 342.0/112.0[2][4] |
Visualizing the Workflow and Potential Variability
The following diagram illustrates a typical bioanalytical workflow for metoclopramide quantification. The highlighted stages are where procedural differences between laboratories, as detailed in the tables above, can introduce variability in the final results.
References
- 1. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
A Comprehensive Guide to Establishing the Limit of Detection (LOD) and Quantification (LOQ) for Metoclopramide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for Metoclopramide-d3. While this compound, a stable isotope-labeled (SIL) analog of Metoclopramide (B1676508), is predominantly used as an internal standard in bioanalytical assays to ensure accuracy and precision, this guide will treat it as the primary analyte to determine the intrinsic sensitivity of various analytical techniques.[1] The primary focus will be on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for analyzing such compounds, with a comparative overview of other common analytical methods.
The Role of this compound in Bioanalysis
This compound serves as an ideal internal standard (IS) for the quantification of Metoclopramide in complex biological matrices.[2] Deuterated standards are considered the gold standard for internal standards in LC-MS assays because they share nearly identical physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thus effectively compensating for variability during sample preparation and analysis.[2] When used as an IS, this compound is added at a constant, known concentration to all samples, well above its own detection limits, to ensure a stable and reproducible signal.
Comparison of Analytical Methods
The choice of analytical method is critical and is dictated by the required sensitivity and the complexity of the sample matrix. For a compound like this compound, where high sensitivity is often required, LC-MS/MS is the most suitable technique.[3][4] Below is a comparison of common analytical methods for the quantification of Metoclopramide and, by extension, its deuterated analog.
Table 1: Performance Comparison of Analytical Methods for Metoclopramide Quantification
| Parameter | LC-MS/MS (Proposed for this compound) | HPLC-UV[5] | Spectrophotometry[6] |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Direct measurement of light absorbance |
| Selectivity | Very High | Moderate to High | Low |
| Typical LOD | Estimated in the pg/mL to low ng/mL range | 0.06 µg/mL | 0.22 µg/mL |
| Typical LOQ | Estimated in the low ng/mL range[7] | 0.22 µg/mL | 0.67 µg/mL |
| Primary Application | Bioanalysis (plasma, urine), trace level quantification | Pharmaceutical dosage forms, bulk drug analysis | Bulk drug and simple formulations |
| Internal Standard | This compound (typically) | A different, structurally similar compound | Not typically used |
Note: LOD and LOQ values for HPLC-UV and Spectrophotometry are for the non-deuterated Metoclopramide and are provided for comparative purposes to illustrate the relative sensitivity of the techniques.
Experimental Protocols
Proposed LC-MS/MS Method for LOD and LOQ Determination of this compound
This protocol describes a method for determining the LOD and LOQ of this compound, treating it as the analyte of interest.
1. Materials and Reagents:
-
This compound certified reference standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Control human plasma (or other relevant biological matrix)
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[8]
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min (Gradient elution) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of this compound |
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions at various concentrations, particularly in the expected LOD and LOQ range.
5. Sample Preparation (from Plasma):
-
To 100 µL of control plasma, add 300 µL of acetonitrile containing an internal standard (if a different one is used for method development, e.g., a structural analog). For the purpose of determining the LOD/LOQ of this compound itself, a different IS would be needed, or the determination can be done without one if precision allows.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LOD and LOQ Determination (Based on ICH Q2(R1) Guidelines): [9]
-
Method 1: Based on Signal-to-Noise Ratio:
-
Prepare a series of diluted samples of this compound.
-
Inject the samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[10]
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
Prepare a calibration curve with at least 6 concentrations of this compound in the expected LOQ range.
-
Calculate the slope (S) of the calibration curve and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).[11]
-
Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the determined LOQ by analyzing at least six replicate samples at this concentration and ensuring acceptable precision and accuracy.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is less sensitive than LC-MS/MS but is useful for higher concentration samples.[3]
1. Instrumentation:
-
An HPLC system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection | UV at approximately 273 nm |
3. LOD and LOQ Determination:
-
The same principles as for the LC-MS/MS method (signal-to-noise or calibration curve statistics) are applied. Due to the lower sensitivity of UV detection, the expected LOD and LOQ will be significantly higher.
Visualizations
Caption: Experimental workflow for LOD and LOQ determination of this compound.
Caption: Logical guide for selecting an analytical method based on sensitivity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Bioequivalence Study Design: The Role of Metoclopramide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of generic drug development, establishing bioequivalence (BE) is a critical step for regulatory approval. A meticulously designed BE study provides the evidence that a generic drug product performs in the same manner as the reference listed drug. Central to the accuracy and reliability of these studies is the bioanalytical method, where the choice of an appropriate internal standard (IS) is paramount. This guide provides a comprehensive comparison of bioequivalence study designs for metoclopramide (B1676508), with a special focus on the use of its deuterated form, Metoclopramide-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle difference allows for their distinct detection by a mass spectrometer while ensuring they behave nearly identically to the unlabeled drug during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision in the quantification of the analyte.
Comparison of Internal Standards for Metoclopramide Bioanalysis
While this compound is the ideal internal standard, other structurally similar compounds have been utilized in bioanalytical methods for metoclopramide. The following table provides a comparative overview of this compound and alternative internal standards based on their mass spectrometric and chromatographic properties.
| Parameter | This compound (Anticipated) | Loratadine[1] | Prazosin[2] | Levosulpiride[1] |
| Type | Stable Isotope-Labeled | Structurally Unrelated | Structurally Unrelated | Structurally Related |
| Molecular Weight | ~302.8 g/mol | 382.9 g/mol | 383.4 g/mol | 341.4 g/mol |
| Precursor Ion (m/z) | ~303.1 | 383.4 | 384.0 | 342.0 |
| Product Ion (m/z) | To be determined | 337.2 | Not specified | 112.0 |
| Retention Time (min) | Expected to be very close to Metoclopramide | 2.1 | Not specified | Not specified |
| Key Advantage | Co-elutes with and best mimics the analyte, providing the most accurate correction for analytical variability. | Commercially available and has been used in validated methods. | Has been used in validated LC-MS methods for metoclopramide. | Structurally similar to metoclopramide. |
| Potential Disadvantage | Higher cost compared to other alternatives. | Different chemical properties may lead to variations in extraction and ionization efficiency compared to metoclopramide. | Different chromatographic behavior and potential for different matrix effects compared to metoclopramide. | Although structurally similar, it is not an isotopic analog and may not perfectly mimic the behavior of metoclopramide. |
Experimental Protocol: A Typical Bioequivalence Study of Metoclopramide Using LC-MS/MS with this compound
This section outlines a detailed experimental protocol for a bioequivalence study of a generic metoclopramide formulation against a reference product, employing this compound as the internal standard.
Study Design
A typical bioequivalence study for metoclopramide follows a single-dose, two-treatment, two-period, two-sequence crossover design under fasting conditions.[3] Healthy, non-smoking male and female subjects are recruited. After an overnight fast, subjects receive a single oral dose of either the test or reference metoclopramide formulation. Blood samples are collected at predefined time points before and after drug administration. A washout period of at least seven days separates the two treatment periods.
Bioanalytical Method
1. Sample Preparation (Plasma)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (as internal standard).
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and diethyl ether) for liquid-liquid extraction.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Metoclopramide: m/z 299.8 → 226.9[1]
-
This compound: m/z ~303.1 → (To be determined, typically a fragment ion corresponding to a loss of a deuterated moiety).
-
-
Collision Energy: Optimized for each transition.
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, precision, accuracy, recovery, matrix effect, and stability.[4][5][6]
Visualizing the Workflow and Relationships
To better illustrate the key processes and relationships in a bioequivalence study of metoclopramide, the following diagrams are provided.
Conclusion
The design of a robust bioequivalence study for metoclopramide relies heavily on a highly accurate and precise bioanalytical method. The use of a deuterated internal standard, this compound, in an LC-MS/MS assay represents the most reliable approach to achieving this. Its ability to perfectly mimic the behavior of metoclopramide throughout the analytical process ensures that any potential variability is effectively normalized, leading to high-quality data that can confidently support the claim of bioequivalence. While other internal standards can be employed, they may not offer the same level of assurance in correcting for the complexities of biological matrices. Therefore, for definitive bioequivalence testing of metoclopramide, the incorporation of this compound as an internal standard is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Proper Disposal of Metoclopramide-d3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents, such as Metoclopramide-d3, is a critical component of laboratory safety and compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to protect both personnel and the environment. This guide provides essential information on the proper disposal procedures for this compound, drawing from safety data sheets and regulatory guidelines.
The primary principle governing the disposal of this compound is the adherence to federal, state, and local regulations.[1][2][3] Waste disposal methods must be in accordance with all applicable laws.[2][3]
Step-by-Step Disposal Procedure:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always refer to the manufacturer-specific SDS. This document contains detailed information on the hazards, handling, and disposal of the chemical.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE must be worn. This includes, but is not limited to, an approved air-purifying respirator, impervious clothing (such as an apron, boots, or a full bodysuit), and gloves.[1]
-
Spill Management: In the event of a spill, use protective equipment during cleanup. The spilled material should be soaked up and placed in a designated bag for disposal.[1] After the material has been collected, the area should be ventilated, and the site should be washed.[1]
-
Disposal of Bulk Quantities: For bulk quantities of this compound, the recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Disposal of Small Quantities and Contaminated Materials: For smaller quantities or contaminated materials, they should be placed in a suitable, sealed container for disposal.[4] It is crucial to consult with a licensed professional waste disposal service to ensure compliance with all regulations.[3][4][5]
-
Avoid Improper Disposal: this compound should not be disposed of in general waste, flushed down the toilet, or poured down the sink.[6] Improper disposal can lead to environmental contamination and may pose a risk to public health.[7][8]
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Note on Experimental Protocols: The disposal of chemical waste is a regulated safety procedure and not an experimental protocol. Therefore, detailed experimental methodologies are not applicable in this context. The procedures outlined above are based on standard safety guidelines for chemical disposal.
References
Personal protective equipment for handling Metoclopramide-d3
Essential Safety and Handling Guide for Metoclopramide-d3
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and proper logistical management of this compound.
This compound is a labeled internal standard intended for the quantification of Metoclopramide by GC- or LC-MS and is for research use only.[1][2][3]
Hazard Identification and Classification
This compound is classified with significant health hazards. It is harmful if swallowed, may cause harm to breast-fed children, and causes damage to organs.[1] Ingestion may lead to symptoms such as drowsiness, dizziness, confusion, and tremors.[4]
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effects |
| H302: Harmful if swallowed | Acute toxicity - oral 4 | Ingestion | Weakness, dizziness, drowsiness, headache, gastrointestinal issues.[4] |
| H362: May cause harm to breast-fed children | Reproductive toxicity - effects on or via lactation | Ingestion | Harm to breast-fed children.[1] |
| H370: Causes damage to organs | Specific target organ toxicity (single exposure) 1 | Ingestion, Inhalation | Damage to organs.[1] Potential for neurological system damage.[5] |
| - | Skin Irritation | Skin Contact | May cause skin irritation.[6][7] |
| - | Eye Irritation | Eye Contact | May cause eye irritation.[6][7] |
| - | Respiratory Tract Irritation | Inhalation | May cause irritation of the lungs and respiratory system.[5][7] |
Personal Protective Equipment (PPE) and Handling Procedures
Adherence to proper personal protective equipment protocols is mandatory to ensure personal safety when handling this compound. Use this compound within a well-ventilated area or under a laboratory fume hood.[6][8]
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). | Recommended for all handling; essential for bulk processing or where skin contact is possible.[4][8] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles.[6][8] |
| Skin and Body | Protective clothing such as a lab coat, apron, or jumpsuit. | Prevents skin contact, especially during bulk processing operations.[4][6] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate or for handling bulk quantities.[8][9] | Prevents inhalation of dust, mists, or vapors.[6][9] |
Standard Handling Protocol
-
Preparation : Before handling, ensure all required PPE is correctly worn. Work in a designated, well-ventilated area or under a chemical fume hood.[6][8]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[6] Minimize the generation of dust or aerosols.[6][7] Keep the container tightly closed when not in use.[6]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[6][10] Wash hands thoroughly with soap and water immediately after handling the compound.[6]
Operational and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[6][10] For long-term storage, refrigeration at 2-8°C is recommended.[2]
Spill and Emergency Procedures
-
Spill : In case of a spill, wear appropriate PPE.[9] Absorb the spill with inert material, sweep or vacuum it up, and place it into a suitable, sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[9]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.[6]
-
Eye Contact : Rinse opened eyes for several minutes under running water.[1]
-
Ingestion : If swallowed, call a doctor or poison control center immediately.[1][6]
-
Inhalation : Move the person to fresh air. If symptoms persist, consult a doctor.[1][6]
-
Disposal Workflow
All waste material must be disposed of in accordance with local, state, and federal regulations.[6][9] Pharmaceutical waste is often considered regulated waste that requires high-temperature incineration.[11] Avoid discharging into the environment.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. scribd.com [scribd.com]
- 6. aksci.com [aksci.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
